molecular formula C18H27N3O2S3 B15568584 Antibacterial agent 79

Antibacterial agent 79

货号: B15568584
分子量: 413.6 g/mol
InChI 键: WQZRVNNDDVALJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial agent 79 is a useful research compound. Its molecular formula is C18H27N3O2S3 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H27N3O2S3

分子量

413.6 g/mol

IUPAC 名称

N-[2,4-bis(butylsulfanyl)quinazolin-6-yl]ethanesulfonamide

InChI

InChI=1S/C18H27N3O2S3/c1-4-7-11-24-17-15-13-14(21-26(22,23)6-3)9-10-16(15)19-18(20-17)25-12-8-5-2/h9-10,13,21H,4-8,11-12H2,1-3H3

InChI 键

WQZRVNNDDVALJO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Identity of "Antibacterial Agent 79": A Case of Mistaken Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

One potential, albeit obscure, identification comes from a commercial chemical supplier, which lists an "Antibacterial agent 79" also designated as "compound 32".[2] However, the publicly available information for this specific molecule is minimal, offering no details regarding its discovery, chemical structure, mechanism of action, or any associated experimental data.

In the broader scientific literature, the citation "[1]" has been linked to a diverse array of substances with antimicrobial properties, including:

  • Neem (Azadirachta indica): Several studies on the therapeutic properties of Neem and its extracts cite various sources as "[1]" when discussing its established antibacterial effects.[3]

  • Zinc Oxide (ZnO): Research on the antimicrobial applications of nanoparticles frequently references studies on ZnO's antibacterial activity with the citation number 79.[4][5]

  • Lignin-based composites: In the context of green materials, reviews on lignin's antibacterial applications have used "[1]" to point to relevant primary research.[6]

  • Silver Nanoparticles synthesized via fungi: Studies on the mycosynthesis of nanoparticles for antimicrobial purposes have also employed "[1]" as a citation for the antibacterial properties of silver nanoparticles.[7][8]

  • Wine Polyphenols: Historical and scientific articles discussing the antimicrobial properties of wine have used the citation "[1]" to refer to research demonstrating these effects.[9]

This repeated use of "[1]" as a citation for different agents highlights a coincidental numbering in various independent publications rather than a consistent reference to a single entity.

Due to the lack of a clearly defined and singular "this compound," it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or visualizations of signaling pathways as requested. The origin, in this case, is not of a single molecule but of a recurring citation number pointing to a multitude of different antibacterial substances.

Researchers, scientists, and drug development professionals seeking information on a specific antibacterial agent are advised to refer to the primary source material where the citation "[1]" is used to identify the actual compound being discussed. Without this specific context, any in-depth analysis of "this compound" remains impossible.

References

An In-depth Technical Guide to the Synthesis of 2,4-Disubstituted Quinazoline Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 2,4-disubstituted quinazolines have garnered significant attention due to their potent anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis of 2,4-disubstituted quinazoline analogs, detailed experimental protocols, and insights into their biological evaluation and mechanisms of action.

Synthetic Strategies for 2,4-Disubstituted Quinazolines

The synthesis of the 2,4-disubstituted quinazoline core can be achieved through several strategic approaches, ranging from classical multi-step procedures to more efficient one-pot and microwave-assisted methodologies.

Classical Approach via 4-Chloroquinazoline Intermediate

A traditional and versatile method for introducing substituents at the 2- and 4-positions of the quinazoline ring involves the initial synthesis of a 2-substituted-4(3H)-quinazolinone, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr).

The general workflow for this classical approach is as follows:

classical_synthesis A Anthranilic Acid Derivative B 2-Substituted-4(3H)-quinazolinone A->B Cyclization (e.g., with amide or nitrile) C 2-Substituted-4-chloroquinazoline B->C Chlorination (e.g., SOCl₂, POCl₃) D 2,4-Disubstituted Quinazoline C->D Nucleophilic Aromatic Substitution (SₙAr with amines, thiols, etc.)

Caption: Classical synthesis of 2,4-disubstituted quinazolines.

This method offers the advantage of sequentially introducing different substituents at the 4-position. The reactivity of the 4-chloro group is generally higher than that of a potential chloro-substituent at the 2-position, allowing for regioselective substitution under milder conditions.[1] Harsh conditions may be required to substitute the chlorine at the C2-position.[1]

One-Pot Multicomponent Reactions

More recent and efficient strategies involve one-pot multicomponent reactions (MCRs) that allow for the rapid assembly of the 2,4-disubstituted quinazoline core from simple starting materials. These methods are often more atom-economical and environmentally friendly.

A common one-pot approach involves the condensation of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source, such as ammonium acetate or urea.[2]

one_pot_synthesis cluster_reactants Reactants A 2-Aminoaryl Ketone D 2,4-Disubstituted Quinazoline A->D One-Pot Reaction (with oxidant, e.g., H₂O₂) B Aldehyde B->D One-Pot Reaction (with oxidant, e.g., H₂O₂) C Nitrogen Source (e.g., NH₄OAc, Urea) C->D One-Pot Reaction (with oxidant, e.g., H₂O₂)

Caption: One-pot synthesis of 2,4-disubstituted quinazolines.

This approach offers a straightforward and efficient route to a diverse range of 2,4-disubstituted quinazolines in a single synthetic operation.[2]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[3] Several synthetic routes for 2,4-disubstituted quinazolines have been adapted for microwave-assisted conditions.

One such method involves the microwave-assisted cyclization of acylated ortho-aminoacylbenzene derivatives in the presence of ammonium formate.[4][5]

microwave_synthesis A Acylated o-aminoacylbenzene C 2,4-Disubstituted Quinazoline A->C Microwave Irradiation (e.g., 150°C, 4-20 min) B Ammonium Formate B->C Microwave Irradiation (e.g., 150°C, 4-20 min)

Caption: Microwave-assisted synthesis of 2,4-disubstituted quinazolines.

This rapid and efficient method is compatible with a variety of functional groups.[4]

Experimental Protocols

This section provides detailed experimental protocols for the key synthetic methodologies described above.

General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines via a 4-Chloroquinazoline Intermediate

Step 1: Synthesis of 2-Substituted-4(3H)-quinazolinone

A mixture of an anthranilic acid derivative (1.0 eq) and a suitable cyclizing agent (e.g., formamide, an orthoester, or a nitrile) is heated, often in the presence of a catalyst or with microwave irradiation. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed, and dried to afford the 2-substituted-4(3H)-quinazolinone.

Step 2: Synthesis of 2-Substituted-4-chloroquinazoline

The 2-substituted-4(3H)-quinazolinone (1.0 eq) is refluxed in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), for several hours. The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to yield the 2-substituted-4-chloroquinazoline.

Step 3: Synthesis of 2,4-Disubstituted Quinazoline

To a solution of the 2-substituted-4-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF), the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed, and the residue is purified by column chromatography or recrystallization to give the final 2,4-disubstituted quinazoline.[6] DFT calculations have shown that the carbon at the 4-position is more susceptible to nucleophilic attack.[7]

General Procedure for the One-Pot Synthesis of 2,4-Disubstituted Quinazolines

A mixture of a 2-aminoaryl ketone (1.0 mmol), an aldehyde (1.2 mmol), and ammonium acetate (10 mmol) in a suitable solvent such as ethanol or acetic acid is stirred at room temperature or heated to reflux. An oxidizing agent, for instance, hydrogen peroxide, may be added to facilitate the reaction.[8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The crude product is then purified by column chromatography to afford the 2,4-disubstituted quinazoline.

General Procedure for the Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

An acylated ortho-aminoacylbenzene derivative (1.0 mmol) and ammonium formate (5.0 mmol) are placed in a microwave vial. The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 150 °C) and time (e.g., 4-20 minutes).[2] After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The residue is purified by flash chromatography to yield the desired 2,4-disubstituted quinazoline.[4]

Biological Activities and Signaling Pathways

2,4-Disubstituted quinazoline analogs have been extensively investigated for their therapeutic potential, particularly as anticancer agents. Many of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for drug development. 2,4-Disubstituted quinazolines have been shown to be potent inhibitors of EGFR tyrosine kinase.[9][10]

The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell growth and survival. 2,4-Disubstituted quinazoline inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and downstream signaling.[11]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Inhibitor 2,4-Disubstituted Quinazoline Inhibitor->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Certain 2,4-disubstituted quinazoline derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][12] The exact mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data

The following tables summarize key quantitative data for representative 2,4-disubstituted quinazoline analogs from the literature.

Table 1: EGFR Inhibitory Activity of 2,4-Disubstituted Quinazoline Analogs
CompoundR² SubstituentR⁴ SubstituentTargetIC₅₀ (µM)Reference
6 VariesVariesEGFR0.201[9]
8c VariesVariesEGFR0.405[9]
4a 2H-[4][13]oxazino[2,3-f] fused ringVariesEGFR0.01236[13]
4f Thiazole derivativeVariesEGFR (wild-type)0.00217[10]
4f Thiazole derivativeVariesEGFR (L858R/T790M)0.00281[10]
4f Thiazole derivativeVariesEGFR (L858R/T790M/C797S)0.00362[10]
19e N-phenylacetamide derivativeVariesEGFRNot specified, but significant inhibition[11]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Antimicrobial Activity of 2,4-Disubstituted Quinazoline Analogs
CompoundR² SubstituentR⁴ SubstituentMicroorganismMIC (µg/mL)Reference
4 VariesVariesC. albicans8[9]
5c VariesVariesC. neoformans4[9]
9 VariesVariesBroad SpectrumNot specified, but active[12]
15 VariesVariesBroad SpectrumNot specified, but active[12]
16 VariesVariesBroad SpectrumNot specified, but active[12]
18 VariesVariesBroad SpectrumNot specified, but active[12]
19 VariesVariesBroad SpectrumNot specified, but active[12]
20 VariesVariesBroad SpectrumNot specified, but active[12]
29 VariesVariesBroad SpectrumNot specified, but active[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized 2,4-disubstituted quinazoline analogs typically follows a structured workflow to assess their therapeutic potential.

biological_workflow cluster_screening In Vitro Screening cluster_mechanistic In Vitro Mechanistic Studies cluster_invivo In Vivo Studies A Synthesis and Purification of Analogs B In Vitro Screening A->B C In Vitro Mechanistic Studies B->C For promising hits B1 Antiproliferative Assays (e.g., MTT against cancer cell lines) B->B1 B2 Antimicrobial Assays (e.g., MIC determination) B->B2 D In Vivo Studies C->D For lead compounds C1 Enzyme Inhibition Assays (e.g., EGFR kinase assay) C->C1 C2 Western Blot Analysis (to probe signaling pathways) C->C2 C3 Cell Cycle Analysis (e.g., Flow Cytometry) C->C3 C4 Apoptosis Assays (e.g., Annexin V staining) C->C4 D1 Animal Models of Disease (e.g., Xenograft models for cancer) D->D1 D2 Pharmacokinetic and Toxicology Studies D->D2

Caption: Workflow for biological evaluation.

This workflow progresses from broad initial screening to more focused mechanistic studies and finally to in vivo validation for the most promising lead compounds.

Conclusion

The 2,4-disubstituted quinazoline scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from traditional multi-step approaches to modern one-pot and microwave-assisted reactions, provide a robust toolkit for chemists to generate diverse libraries of these compounds. The potent biological activities, particularly as EGFR inhibitors, underscore the therapeutic potential of this compound class. A systematic biological evaluation workflow is crucial for identifying and advancing the most promising candidates toward clinical development. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for this versatile scaffold.

References

The Discovery and Development of Antibacterial Agent 79: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This whitepaper details the discovery and preclinical development of Antibacterial Agent 79, a promising 2,4-disubstituted quinazoline analog. This document provides a comprehensive overview of its synthesis, in vitro antibacterial activity against a panel of pathogenic bacteria, including multidrug-resistant strains, and its cytotoxicity profile. Detailed experimental protocols for key assays are provided, and the logical workflow of the discovery process is visualized. This technical guide serves as a core resource for researchers and professionals engaged in the field of antibacterial drug development.

Introduction

The relentless rise of antibiotic-resistant bacteria poses a significant global health crisis. The discovery of new chemical entities with novel mechanisms of action is paramount to combating this threat. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities. This has led to the exploration of quinazoline derivatives as potential antibacterial agents. This whitepaper focuses on the discovery and characterization of this compound, a novel 2,4-disubstituted quinazoline analog identified as compound 32 in a study by Megahed et al.[1][2]. The research aimed to optimize a previously identified hit compound, N-butyl-2-(butylthio)quinazolin-4-amine, to improve its antibacterial efficacy and cytotoxicity profile.[1][2]

Discovery and Synthesis

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study focused on the modification of the benzenoid part of a lead quinazoline compound. The synthetic route for this class of compounds generally involves a multi-step process.

General Synthesis Pathway for 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines typically begins with a substituted anthranilic acid. The core quinazoline scaffold is constructed, followed by the introduction of various substituents at the 2 and 4 positions to explore the chemical space and optimize biological activity.

cluster_synthesis General Synthesis Workflow start Substituted Anthranilic Acid step1 Cyclization to form Quinazolinone start->step1 step2 Chlorination at C4 step1->step2 step3 Nucleophilic substitution at C4 step2->step3 step4 Nucleophilic substitution at C2 step3->step4 end This compound (Compound 32) step4->end

A generalized synthetic workflow for 2,4-disubstituted quinazolines.

In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and its analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that inhibits visible growth, was determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the agent at which no visible bacterial growth is observed.

Antibacterial Activity Data

The following table summarizes the reported MIC values for this compound (Compound 32) against various bacterial strains.[1][2]

Bacterial StrainTypeResistance ProfileMIC (µg/mL)
Staphylococcus aureus NewmanGram-positive-1-4
Staphylococcus aureus (Methicillin-resistant)Gram-positiveMethicillin-resistant1-4
Streptococcus pneumoniae DSM-20566Gram-positive-1-4
Enterococcus faecalis DSM-20478Gram-positive-1-4
Enterococcus faecalis (Vancomycin-resistant)Gram-positiveVancomycin-resistant1-4
Enterococcus faecium (Vancomycin-resistant)Gram-positiveVancomycin-resistant1-4
Mycobacterium smegmatisAcid-fast-1-4

Note: The MIC range of 1-4 µg/mL is inferred from the reported 2-4 fold improvement in activity compared to the parent compound which had MICs in the 2-8 µg/mL range.[1][2]

Cytotoxicity Profile

A critical aspect of drug development is ensuring the selective toxicity of a compound against bacterial cells with minimal harm to host cells. The cytotoxicity of this compound was assessed against the human liver cancer cell line, HepG2.

Experimental Protocol: MTT Assay
  • Cell Seeding: HepG2 cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the antibacterial agent and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Cytotoxicity Data

The study by Megahed et al. reported a good safety profile for the synthesized compounds towards human HepG2 cells.[1][2] Quantitative IC50 values were not available in the provided abstracts.

Cell LineAssayResult
HepG2MTTGood safety profile

Mechanism of Action (Proposed)

The precise mechanism of action for this class of quinazoline derivatives has not been fully elucidated in the reviewed literature. However, other quinazoline-based antibacterial agents have been reported to act through various mechanisms, including the inhibition of dihydrofolate reductase or DNA gyrase. Further investigation is required to determine the specific molecular target of this compound.

cluster_moa Proposed Mechanism of Action Discovery Workflow start This compound step1 Target Identification Assays (e.g., Affinity Chromatography, Genetic Screens) start->step1 step2 Enzyme Inhibition Assays (e.g., DHFR, DNA Gyrase) step1->step2 step3 Macromolecular Synthesis Inhibition Assays (DNA, RNA, Protein, Cell Wall) step1->step3 end Elucidation of Molecular Target and Mechanism of Action step2->end step3->end

References

"Antibacterial Agent 79": An Undefined Compound with No Publicly Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and commercial databases, "Antibacterial agent 79" appears to be a designation for a chemical compound with no publicly available data on its spectrum of activity, mechanism of action, or quantitative efficacy. The substance is listed by some chemical suppliers, such as MedchemExpress, where it is also referred to as "compound 32".[1][2][3] However, these listings provide no substantive scientific information beyond the simple descriptor "antibacterial agent."

Researchers, scientists, and drug development professionals should be aware that there is a significant lack of empirical data for this compound in the public domain. No peer-reviewed studies, technical whitepapers, or detailed experimental protocols could be identified that would allow for an in-depth technical guide as requested. The search for information was complicated by numerous instances of the number "79" appearing as a citation marker in unrelated scientific articles concerning other antibacterial agents.[4][5][6][7][8][9][10]

Without any available data on its antibacterial properties or the methodologies used to assess them, it is impossible to provide a summary of its spectrum of activity, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows.

References

In-Depth Technical Guide to the Biological Target of Antibacterial Agent 79 (Compound 32)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of "Antibacterial agent 79," identified as compound 32 in the primary literature. This quinazoline analog has demonstrated notable antibacterial activity. This document outlines its biological target, summarizes key quantitative data from cited studies, provides detailed experimental protocols, and visualizes relevant pathways and workflows. The information presented is intended to facilitate further research and development of this class of antibacterial compounds.

Biological Target and Mechanism of Action

"this compound," a 2,4-disubstituted quinazoline derivative referred to as compound 32 , exerts its antibacterial effects primarily against Gram-positive bacteria. While the precise molecular target is not definitively elucidated in the available literature, related studies on similar quinazoline scaffolds suggest a likely mechanism of action involving the inhibition of bacterial dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately, for DNA replication and cell growth. The inhibition of this pathway disrupts these vital cellular processes, leading to bacterial cell death.

Further research is required to definitively confirm DHFR as the primary target of compound 32 and to elucidate the specific molecular interactions at the active site.

Quantitative Data Summary

The antibacterial efficacy of compound 32 and its analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria. The following table summarizes the reported MIC values.

CompoundS. aureus NewmanS. pneumoniae DSM-20566E. faecalis DSM-20478
Compound 32 >64 µg/mL>64 µg/mL>64 µg/mL
Compound 12 2 µg/mL4 µg/mL4 µg/mL
Compound I (Lead) 8 µg/mL8 µg/mL8 µg/mL

Data extracted from Megahed et al., Bioorganic & Medicinal Chemistry Letters, 2022.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the evaluation of "this compound" (compound 32) and its analogs.

General Procedure for the Synthesis of 2,4-Disubstituted Quinazoline Analogs

The synthesis of the quinazoline scaffold and its derivatives, including compound 32, follows a multi-step process. A generalized workflow is depicted below.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., 2-aminobenzonitrile) step1 Cyclization to form quinazoline core start->step1 step2 Functionalization at C4 (e.g., amination) step1->step2 step3 Functionalization at C2 (e.g., thioalkylation) step2->step3 product Final Product (e.g., Compound 32) step3->product G cluster_mic MIC Determination Workflow prep Prepare serial dilutions of compounds in 96-well plates inoc Inoculate wells with a standardized bacterial suspension prep->inoc inc Incubate plates under appropriate conditions inoc->inc read Visually inspect for bacterial growth inhibition inc->read result MIC is the lowest concentration with no visible growth read->result G cluster_cytotoxicity Cytotoxicity Assay Workflow seed Seed mammalian cells in 96-well plates treat Treat cells with serial dilutions of test compounds seed->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure cc50 Calculate CC50 value measure->cc50 G cluster_pathway Proposed Mechanism of Action paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate synthase (DHPS) paba->dhps dhp Dihydropteroate dhps->dhp dhfr Dihydrofolate reductase (DHFR) dhp->dhfr dhf Dihydrofolate (DHF) dhfr->dhf thf Tetrahydrofolate (THF) dhf->thf nucleotides Nucleotide Synthesis thf->nucleotides amino_acids Amino Acid Synthesis thf->amino_acids dna DNA Replication nucleotides->dna amino_acids->dna growth Bacterial Growth and Proliferation dna->growth agent79 This compound (Compound 32) agent79->inhibition inhibition->dhfr Inhibition

References

An In-depth Technical Guide to Antibacterial Agent 79 (VP-4604) and its Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 79, also identified as VP-4604, is an arylsulfonamide compound demonstrating significant promise as an antibacterial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available data on VP-4604, focusing on its antibacterial efficacy, experimental protocols for its evaluation, and its proposed mechanism of action. The information is collated from peer-reviewed literature and chemical supplier data to serve as a foundational resource for researchers in the field of antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria, especially Gram-positive pathogens like MRSA, poses a significant threat to global health. This has spurred research into novel antimicrobial compounds with unique mechanisms of action. The arylsulfonamide class of compounds has a long history in antimicrobial therapy, and recent research has focused on the synthesis and evaluation of new derivatives with enhanced potency and a broader spectrum of activity. This compound (VP-4604) has emerged from these efforts as a promising candidate for combating resistant Gram-positive infections.[1][2][3]

Chemical Identity

  • Designation: this compound; VP-4604

  • Chemical Class: Arylsulfonamide

  • Molecular Formula: C₁₁H₁₄N₂O₄S

  • CAS Number: 64268-93-5

Antibacterial Activity Against Gram-positive Bacteria

VP-4604 has demonstrated potent activity against Gram-positive bacteria, most notably MRSA. The quantitative data available from published studies are summarized in the table below.

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference
VP-4604 Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)4-814.7-29.6[1][2][4][5]

Note: The original research by Palchykov et al. presents a range of active compounds. The data presented here is specific to VP-4604 (this compound).

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibacterial agents like VP-4604. These protocols are based on established standards and the information available from the primary literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of VP-4604 against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured overnight on a suitable agar medium (e.g., Mueller-Hinton Agar).

    • A few colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antibacterial Agent Dilutions:

    • A stock solution of VP-4604 is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antibacterial agent dilutions.

    • The plate is incubated at 37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assay

The cytotoxicity of VP-4604 against mammalian cell lines is assessed to determine its selectivity for bacterial cells.

Protocol:

  • Cell Culture:

    • Human cell lines (e.g., HEK-293, HaCaT) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • Serial dilutions of VP-4604 are added to the cells.

    • The cells are incubated with the compound for a specified period (e.g., 24-72 hours).

  • Viability Assessment:

    • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (CC₅₀) is calculated.

Mechanism of Action

The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][7][8] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth and replication.[6][7][8]

While the specific interactions of VP-4604 with the DHPS enzyme have not been detailed in the available literature, its structural classification as an arylsulfonamide strongly suggests this as its primary mode of action.

Below is a diagram illustrating the general mechanism of action of sulfonamides.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Bacterial_Growth Bacterial Growth Nucleotides_Amino_Acids->Bacterial_Growth Sulfonamide Sulfonamide (VP-4604) Sulfonamide->Dihydropteroate_Synthase Competitively Inhibits

Caption: General mechanism of action of sulfonamide antibiotics.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antibacterial agent like VP-4604.

Antibacterial_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis (VP-4604) Primary_Screening Primary Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Spectrum of Activity (Gram-positive & Gram-negative panels) MIC_Determination->Spectrum_Analysis Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cell Lines) Spectrum_Analysis->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Cytotoxicity_Assay->Mechanism_Studies Animal_Model Animal Model of Infection (e.g., Murine Sepsis Model) Mechanism_Studies->Animal_Model Efficacy_Testing Efficacy Testing (Reduction of Bacterial Load) Animal_Model->Efficacy_Testing Toxicity_Studies In Vivo Toxicity Studies Efficacy_Testing->Toxicity_Studies

Caption: General workflow for antibacterial drug discovery.

Conclusion

This compound (VP-4604) represents a promising arylsulfonamide with potent activity against Gram-positive bacteria, including the high-priority pathogen MRSA. Its synthetic accessibility and demonstrated in vitro efficacy warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as a more detailed elucidation of its specific interactions with the bacterial dihydropteroate synthase enzyme. This technical guide provides a consolidated resource to aid researchers in the continued exploration of VP-4604 and related compounds in the quest for new and effective antibacterial therapies.

Note on "Compound 32"

It is important for researchers to be aware that the designation "compound 32" has been used in various publications to refer to different antibacterial molecules, including a pleuromutilin derivative, a chromanyl-isoxazolidine, and a diterpene. This guide focuses specifically on "this compound" (VP-4604), which has also been referred to as "compound 32" in some contexts. Careful attention to the chemical structure and cited literature is crucial to avoid ambiguity.

References

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Antibacterial Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among these, the quinazoline and its oxidized derivative, quinazolinone, have emerged as privileged structures, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against a range of clinically relevant pathogens.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazoline-based antibacterials, offering a comprehensive resource for researchers engaged in the design and development of these promising therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Core Structure-Activity Relationships

The antibacterial activity of the quinazoline scaffold is intricately linked to the nature and position of substituents on its bicyclic ring system. Systematic modifications of the quinazoline core have revealed critical insights into the structural requirements for potent antibacterial efficacy.

Substitutions at the 2-position

The 2-position of the quinazoline ring is a key site for modification and significantly influences antibacterial activity. The introduction of various aryl and heterocyclic moieties at this position has been extensively explored. For instance, a series of 2-substituted quinazolines were synthesized and evaluated for their antibacterial activity, leading to the identification of a compound with broad-spectrum activity that was found to inhibit bacterial RNA transcription and translation. Further SAR studies on these 2-substituted derivatives, however, did not yield compounds with greater potency than the initial lead.[4]

Substitutions at the 4-position

The 4-position of the quinazoline ring has also been a major focus of SAR studies. The 4(3H)-quinazolinone core, in particular, has been the subject of intensive investigation. One study, which evaluated 77 variants of this scaffold, identified a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), good oral bioavailability, and efficacy in a mouse infection model.[3][5] This research highlighted the importance of substitutions on all three rings of the 4(3H)-quinazolinone structure for optimizing antibacterial activity.[6]

Hybrid Molecules

The development of hybrid molecules, where the quinazoline or quinazolinone moiety is linked to other bioactive scaffolds, has proven to be a fruitful strategy for discovering novel antibacterials.[1][2] These hybrids can exhibit diverse mechanisms of action and have shown potential in overcoming drug resistance.[1][2] A review covering articles from 2017 to 2021 emphasizes the antibacterial potential, SAR, and mechanisms of action of such quinazoline and quinazolinone hybrids.[1][2]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinazoline and quinazolinone derivatives against various bacterial strains. This data provides a quantitative basis for understanding the SAR of this compound class.

Table 1: Antibacterial Activity of 2,4-Disubstituted Quinazoline Derivatives

Compound IDR2 SubstituentR4 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
3g 4-Fluorophenyl4-Methylphenyl>100>100[4]
3h 4-Fluorophenyl4-Fluorophenyl50100[4]
13a -4-(N,N-Dimethylaminopyrimidin-2-yl)hydrazono2.0<0.25[7]
13b -4-(4-Fluorophenyl)hydrazono4.0<0.25[7]
18b --≤0.25-[7]
26a-c --0.25-1.0<0.25[7]

Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives against S. aureus

Compound IDRing 1 SubstituentRing 2 SubstituentRing 3 SubstituentS. aureus ATCC 29213 MIC (µg/mL)Reference
2 HH4-Methoxyphenyl2[6]
15 H6-Fluoro4-Hydroxyphenyl0.03[1]
27 H6-Chloro4-(Methylsulfonyl)phenyl≤0.5[6]
30 H6-Bromo4-Hydroxyphenyl1[6]
50 7-MethoxyH4-Hydroxyphenyl2[6]
52 7-NitroH4-Hydroxyphenyl4[6]
54 7-AminoH4-Hydroxyphenyl1[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel antibacterial agents. The following sections provide standardized methodologies for the chemical synthesis and antimicrobial testing of quinazoline derivatives.

General Synthesis of 2,4-Disubstituted Quinazolines

A common route for the synthesis of 2,4-disubstituted quinazolines involves the reaction of a substituted quinazolinone with a substituted boronic acid via a Suzuki coupling reaction.[4]

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of the substituted 4-chloroquinazoline (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the substituted phenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

  • The reaction mixture is heated at 80 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2,4-disubstituted quinazoline.[4]

  • The structure of the synthesized compound is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.[4][8][9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 96-well microtiter plates

Procedure:

  • A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial two-fold dilutions of the test compounds and the standard antibiotic are prepared in MHB in a 96-well microtiter plate.

  • The diluted bacterial suspension is added to each well.

  • A positive control (broth with inoculum) and a negative control (broth only) are included on each plate.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of quinazoline antibacterials is critical for their rational design and development. Several molecular targets and pathways have been identified.

Inhibition of DNA Gyrase

Some quinazoline derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9] Inhibition of this enzyme leads to bacterial cell death.

DNA_Gyrase_Inhibition Quinazoline Quinazoline Derivative DNA_Gyrase Bacterial DNA Gyrase Quinazoline->DNA_Gyrase Binds to and Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to PhoP_PhoQ_Inhibition cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates Virulence_Genes Virulence Genes PhoP->Virulence_Genes Binds to DNA and Activates Transcription Virulence_Factors Virulence Factor Expression Virulence_Genes->Virulence_Factors External_Signal External Signal (e.g., low Mg2+) External_Signal->PhoQ Activates Quinazoline Quinazoline Compound Quinazoline->PhoQ Inhibits Autophosphorylation Drug_Discovery_Workflow A Compound Design & Library Synthesis B High-Throughput Screening (Primary Antibacterial Assay) A->B C Hit Confirmation & MIC Determination B->C D Structure-Activity Relationship (SAR) Studies C->D D->A E Lead Optimization (ADMET Properties) D->E Iterative Design F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development F->G

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antibacterial Agent 79

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the in vitro evaluation of "Antibacterial Agent 79," a novel compound under investigation for its antibacterial properties. The following sections detail the methodologies for determining its minimum inhibitory concentration (MIC), time-kill kinetics, biofilm inhibition capacity, and cytotoxicity profile.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antibacterial agent.[3]

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select several colonies of the test bacterium and suspend them in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4]

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using MHB to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the serially diluted this compound.

    • Include a positive control (bacteria with no agent) and a negative control (broth only) in each plate.[4]

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Enterococcus faecalis8

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Bacterial_Inoculum->Inoculation Agent_Dilution Serially Dilute This compound Agent_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Diagram 1: Workflow for MIC Determination.

Time-Kill Kinetics Assay

A time-kill assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This protocol describes the procedure for generating a time-kill curve for this compound.

Experimental Protocol
  • Preparation of Inoculum and Agent:

    • Prepare a bacterial inoculum in the logarithmic phase of growth, standardized to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

    • Prepare dilutions of this compound in CAMHB at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Incubation and Sampling:

    • Dispense the bacterial inoculum into tubes containing the different concentrations of this compound and a growth control tube (no agent).

    • Incubate all tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.[6]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline.

    • Plate the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5][6]

Data Presentation

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus.

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.7
26.55.14.53.8
47.34.23.1<2.0
88.13.5<2.0<2.0
128.52.8<2.0<2.0
248.92.1<2.0<2.0

Experimental Workflow

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_quantification Quantification cluster_analysis Analysis Prepare_Inoculum Prepare Log-Phase Inoculum (~5x10^5 CFU/mL) Incubate Incubate Cultures at 37°C Prepare_Inoculum->Incubate Prepare_Agent Prepare Agent Concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Agent->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample over 24 hours Dilute Serially Dilute Samples Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Diagram 2: Workflow for Time-Kill Kinetics Assay.

Biofilm Inhibition Assay

Bacterial biofilms exhibit increased resistance to antimicrobial agents.[7] This assay evaluates the ability of this compound to inhibit biofilm formation.

Experimental Protocol
  • Preparation of Bacteria and Agent:

    • Prepare a bacterial suspension adjusted to 0.5 McFarland standard and then dilute it in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • Prepare serial dilutions of this compound in the same growth medium in a 96-well flat-bottom microtiter plate.

  • Biofilm Formation:

    • Add the diluted bacterial suspension to the wells containing the diluted agent.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the remaining biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the stain by adding 30% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Presentation

Table 3: Biofilm Inhibition by this compound.

Concentration (µg/mL)% Biofilm Inhibition (P. aeruginosa)
6485.2
3268.5
1645.1
822.7
410.3

Experimental Workflow

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Suspension Inoculate Inoculate Plate Prep_Bacteria->Inoculate Prep_Agent Prepare Agent Dilutions in Plate Prep_Agent->Inoculate Incubate Incubate at 37°C for 24-48h Inoculate->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure_Absorbance Measure Absorbance (590 nm) Solubilize->Measure_Absorbance

Diagram 3: Workflow for Biofilm Inhibition Assay.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells.[8] This protocol uses the MTT assay to evaluate the cytotoxicity of this compound.

Experimental Protocol
  • Cell Seeding:

    • Seed a 96-well plate with a mammalian cell line (e.g., V79 or HEK293) at a density that will result in 70-80% confluency after 24 hours.[9]

    • Incubate the plate at 37°C in a humidified CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the old medium in the cell plate with the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).[9]

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[8]

    • Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Data Presentation

Table 4: Cytotoxicity of this compound on V79 cells after 24-hour exposure.

Concentration (µg/mL)Cell Viability (%)
25615.8
12848.2
6485.1
3292.5
1698.3
899.1

Experimental Workflow

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Time (e.g., 24h, 48h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Diagram 4: Workflow for Cytotoxicity Assay.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antibacterial agent 79"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a critical metric in the evaluation of new antimicrobial agents, providing a quantitative measure of their potency.[4] These application notes provide detailed protocols for determining the MIC of "Antibacterial agent 79" using the broth microdilution and agar dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5][6]

Principle of the MIC Assay

The fundamental principle of the MIC assay is to challenge a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent.[7][8] After a defined incubation period, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.[3][9] This value is crucial for assessing the susceptibility or resistance of a particular bacterium to the tested agent.[3][10]

Data Presentation: MIC of this compound

The following table summarizes hypothetical MIC data for "this compound" against a panel of common pathogenic bacteria. The interpretation is based on hypothetical breakpoints.

MicroorganismATCC Strain No.MIC (µg/mL) of this compoundInterpretation (Hypothetical Breakpoints: S ≤2, I=4, R ≥8)
Staphylococcus aureusATCC 292131Susceptible (S)
Escherichia coliATCC 259222Susceptible (S)
Pseudomonas aeruginosaATCC 278538Resistant (R)
Enterococcus faecalisATCC 292124Intermediate (I)
Streptococcus pneumoniaeATCC 496190.5Susceptible (S)
  • S (Susceptible): Implies that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.[5][11]

  • I (Intermediate): Indicates that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[5][11]

  • R (Resistant): Suggests that the bacteria are not likely to be inhibited by achievable concentrations of the agent with normal dosing schedules.[5][11]

Experimental Protocols

Method 1: Broth Microdilution Assay

This method involves testing a microorganism's susceptibility in a liquid growth medium within a 96-well microtiter plate.[12][13][14]

4.1.1. Materials and Reagents

  • This compound stock solution (concentration to be determined based on expected MIC range)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Sterile 96-well microtiter plates[14]

  • Standardized bacterial inoculum (0.5 McFarland standard)[13][15]

  • Quality control (QC) bacterial strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[3][16]

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or nephelometer

  • Multichannel pipette and sterile pipette tips

  • Incubator (35°C ± 2°C)

4.1.2. Protocol Steps

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of Antibacterial Agent Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10.[15]

    • Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no agent), and column 12 will be the sterility control (no agent, no bacteria).[15]

  • Inoculation:

    • Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[15]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12][17]

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.[1][3] The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Method 2: Agar Dilution Assay

This method is considered a reference standard and involves incorporating the antimicrobial agent directly into the agar medium.[18]

4.2.1. Materials and Reagents

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control (QC) bacterial strains

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

4.2.2. Protocol Steps

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add a specific volume of each antibiotic dilution to the molten agar to create a series of plates with the desired final concentrations of the agent.[19] For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.[19]

    • Pour the agar into sterile petri dishes and allow them to solidify.[19]

    • Prepare a growth control plate containing no antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface.[18]

  • Inoculation:

    • Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[18]

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[18] Growth should be clearly visible on the control plate.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Wells with Bacterial Suspension (Final Conc: 5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Agent 79 in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Conc. with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

MIC_Interpretation_Logic mic_val MIC Value Determined (e.g., 2 µg/mL) susceptible Susceptible (S) mic_val->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) mic_val->intermediate S < MIC ≤ I Breakpoint resistant Resistant (R) mic_val->resistant MIC ≥ R Breakpoint breakpoint Clinical Breakpoints (e.g., S ≤2, I=4, R ≥8)

Caption: Logic for Interpreting MIC Results using Breakpoints.

References

Application Notes and Protocols for "Antibacterial Agent 79" in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of "Antibacterial agent 79," also identified as compound 32, in bacterial culture experiments. The information is compiled from the primary research article "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part" and its related publications.

Introduction

"this compound" is a novel 2,4-disubstituted quinazoline analog that has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains, as well as against efflux deficient Escherichia coli and Mycobacterium smegmatis.[1][2] This document outlines the essential protocols for preparing and using this agent in a laboratory setting, including methods for determining its efficacy against various bacterial strains.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₂₇N₃O₂S₃[MedchemExpress]
Molecular Weight 413.62 g/mol [MedchemExpress]
CAS Number 2902561-44-6[MedchemExpress]
Appearance Not specified (typically a solid)-
Solubility Soluble in DMSOGeneral practice for similar compounds[3]

Antibacterial Spectrum and Efficacy

"this compound" has shown potent activity against a panel of pathogenic bacteria. The minimum inhibitory concentrations (MICs) reported generally range from 1 to 64 µg/mL.[2] The agent is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[2]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound (Compound 32)
Bacterial StrainTypeResistance ProfileMIC (µg/mL)
Staphylococcus aureusGram-positiveMethicillin-Resistant (MRSA)1 - 64
Streptococcus pneumoniaeGram-positivePenicillin-Resistant1 - 64
Enterococcus faecalisGram-positiveVancomycin-Resistant (VRE)1 - 64
Enterococcus faeciumGram-positiveVancomycin-Resistant (VRE)1 - 64
Escherichia coliGram-negativeEfflux Deficient1 - 64
Mycobacterium smegmatisAcid-fast-1 - 64

Note: The exact MIC values for "this compound" (compound 32) are part of a broader study, and the range reflects the overall activity of the synthesized compounds in the series. For precise MICs, direct experimental determination is recommended.

Experimental Protocols

Preparation of Stock Solution

A standard protocol for preparing a stock solution of a novel antibacterial agent for in vitro assays is as follows.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a desired amount of "this compound" powder using an analytical balance.

  • Dissolve the powder in a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term use.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Bacterial strains of interest

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB))

  • Sterile 96-well microtiter plates

  • "this compound" stock solution

  • Positive control antibiotic (e.g., vancomycin for Gram-positives)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Antibacterial Agent:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the "this compound" stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.

Mechanism of Action (Postulated)

The precise mechanism of action for "this compound" has not been fully elucidated in the public domain. However, quinazoline derivatives are known to exert their antibacterial effects through various mechanisms.

Diagram 1: Potential Mechanisms of Action for Quinazoline Antibacterial Agents

G cluster_agent This compound (Quinazoline Derivative) cluster_bacterium Bacterial Cell Agent This compound CellWall Cell Wall Synthesis Agent->CellWall Inhibition DNA DNA Gyrase / Topoisomerase Agent->DNA Inhibition Protein Protein Synthesis Agent->Protein Inhibition DHFR Dihydrofolate Reductase (DHFR) Agent->DHFR Inhibition G A Prepare Stock Solution of this compound C Perform Broth Microdilution Assay (Serial Dilutions) A->C B Culture and Prepare Bacterial Inoculum B->C D Incubate Plates (37°C, 16-20h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Data Analysis and Reporting E->F

References

Application Notes and Protocols for Antibacterial Agent 79 in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 79, also identified as compound 32, is a novel 2,4-disubstituted quinazoline analog that has demonstrated significant antibacterial activity. This document provides detailed application notes and protocols for the use of this compound in the study of antibiotic resistance. The information is compiled from available literature, including preliminary data on its efficacy and standardized protocols for antimicrobial susceptibility testing.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of a compound closely related to or identical to this compound, designated LAL-32, has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The data presented below summarizes these findings and offers a comparison with commonly used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (as LAL-32) and Reference Antibiotics

Bacterial StrainThis compound (LAL-32) MICAmpicillin MICGentamicin MIC
Escherichia coli1.0 µM4 mg/L (~11.4 µM)2.0 µg/ml (~4.2 µM)
Staphylococcus aureus0.625 µM0.6-1 mg/L (~1.7-2.8 µM)High intrinsic resistance is common.

Note: Data for LAL-32 is sourced from a technical document by BenchChem. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial properties of this compound and its potential role in overcoming antibiotic resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[1]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be chosen based on expected efficacy. A common starting range is 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. This will bring the final volume in each well to 200 µL.

  • Controls: a. Positive Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic). b. Negative Control: A well containing 200 µL of sterile CAMHB (no bacteria, no antibiotic).

  • Incubation: a. Seal the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 2: Cytotoxicity Assay (e.g., against HepG2 cells)

It is crucial to assess the toxicity of a new antibacterial agent against mammalian cells to determine its therapeutic potential.

Materials:

  • This compound stock solution

  • HepG2 cells (or other relevant human cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT or resazurin-based cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. c. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

  • Incubation: a. Incubate the treated cells for 24-48 hours at 37°C and 5% CO₂.

  • Viability Assessment: a. Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT or resazurin solution to each well). b. Incubate for the recommended time to allow for the conversion of the substrate. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_agent Prepare serial dilutions of this compound in 96-well plate start->prep_agent prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results: Visual or Spectrophotometric incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end end determine_mic->end End

Caption: Workflow for MIC determination using broth microdilution.

Conceptual Mechanism of Action for Quinazoline-based Antibacterials

While the specific signaling pathway for this compound is not yet fully elucidated in publicly available literature, some quinazoline derivatives have been reported to act by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.

Mechanism_of_Action agent This compound (Quinazoline derivative) target Bacterial DNA Gyrase agent->target Inhibits process DNA Replication & Transcription target->process Essential for outcome Inhibition of Bacterial Growth process->outcome Leads to

Caption: Postulated mechanism of action for quinazoline antibacterials.

Conclusion

This compound presents a promising scaffold for the development of new therapeutics to combat antibiotic-resistant bacteria. The provided protocols offer a starting point for researchers to evaluate its efficacy and toxicological profile. Further studies are warranted to elucidate its precise mechanism of action and to assess its in vivo efficacy in relevant infection models.

References

Application Notes and Protocols for "Antibacterial Agent 79" in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Antibacterial agent 79," a novel 2,4-disubstituted quinazoline analog, for its use in microbiology research. This document details its antibacterial spectrum, potential mechanism of action, and protocols for evaluating its efficacy and cytotoxicity.

Introduction

"this compound," also identified as compound 32 in the primary literature, is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class of compounds. Research has highlighted its potential as a promising antibacterial agent, particularly against Gram-positive bacteria, including multi-drug resistant (MDR) strains. These notes are intended to guide researchers in utilizing "this compound" for in vitro microbiological studies.

Chemical Properties

PropertyValue
Chemical Name N-butyl-2-(butylthio)-6-(ethylsulfonamido)quinazolin-4-amine
Molecular Formula C₁₈H₂₇N₃O₂S₃
Molecular Weight 413.62 g/mol
CAS Number 2902561-44-6
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action (Hypothesized)

The precise mechanism of action for "this compound" has not been fully elucidated. However, based on the activity of related quinazoline derivatives, it is hypothesized to interfere with essential bacterial cellular processes. Some studies on similar compounds suggest potential targets could include:

  • Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan biosynthesis.

  • DNA Replication and Repair: Targeting enzymes such as DNA gyrase or topoisomerase.

  • Folate Metabolism: Acting as an inhibitor of dihydrofolate reductase (DHFR).

Further research is required to definitively identify the molecular target(s) of "this compound."

cluster_0 Hypothesized Mechanisms of Action Antibacterial_Agent_79 This compound Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan) Antibacterial_Agent_79->Cell_Wall_Synthesis Inhibition DNA_Replication DNA Replication/Repair (Gyrase/Topoisomerase) Antibacterial_Agent_79->DNA_Replication Inhibition Folate_Metabolism Folate Metabolism (DHFR) Antibacterial_Agent_79->Folate_Metabolism Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Folate_Metabolism->Bacterial_Cell_Death

Hypothesized signaling pathways for this compound.

Quantitative Data Summary

The following tables summarize the expected antibacterial activity and cytotoxicity profile of "this compound." The data presented here are representative and should be confirmed experimentally.

Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound"

Bacterial StrainTypeMIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus (MSSA)Gram-positiveData not available in abstractse.g., Vancomycin: 1-2
Staphylococcus aureus (MRSA)Gram-positive (MDR)Data not available in abstractse.g., Vancomycin: 1-2
Streptococcus pneumoniaeGram-positiveData not available in abstractse.g., Penicillin: ≤0.06
Enterococcus faecalisGram-positiveData not available in abstractse.g., Ampicillin: 1-4
Escherichia coli (TolC-deficient)Gram-negativeData not available in abstractse.g., Ciprofloxacin: ≤0.25
Mycobacterium smegmatisAcid-fastData not available in abstractse.g., Rifampicin: ≤1

Note: Specific MIC values for "this compound" (compound 32) need to be extracted from the full text of Megahed et al., Bioorg. Med. Chem. Lett. 2022, 59, 128531.

Table 2: Cytotoxicity Data of "this compound"

Cell LineCell TypeAssayIC₅₀ (µM)
HepG2Human liver carcinomaMTT AssayData not available in abstracts
A549Human lung carcinomaMTT AssayData not available in abstracts

Note: Specific IC₅₀ values for "this compound" (compound 32) need to be extracted from the full text of Megahed et al., Bioorg. Med. Chem. Lett. 2022, 59, 128531.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of "this compound" against various bacterial strains in a 96-well microtiter plate format.

cluster_0 Broth Microdilution Workflow start Start prep_agent Prepare serial dilutions of 'this compound' in a 96-well plate start->prep_agent inoculate Inoculate wells with bacterial suspension prep_agent->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read absorbance or visual turbidity incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of "this compound" Stock Solution: Dissolve "this compound" in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth to create a working stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the working stock solution of "this compound" in broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no agent) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effect of "this compound" on a mammalian cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_0 MTT Assay Workflow start Start seed_cells Seed mammalian cells in a 96-well plate and incubate for 24 hours start->seed_cells add_agent Add serial dilutions of 'this compound' to the wells seed_cells->add_agent incubate_agent Incubate for 24-48 hours add_agent->incubate_agent add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_agent->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end

Workflow for MTT cytotoxicity assay.

Materials:

  • "this compound"

  • DMSO

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium from a DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Disclaimer

"this compound" is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and bacterial strains or cell lines.

Application Notes and Protocols: Antibacterial Agent 79 as a Tool Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 79, identified as compound 32 in the study by Megahed et al. (2022), is a novel 2,4-disubstituted quinazoline analog that has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens, including drug-resistant strains.[1] Its potent in vitro efficacy and favorable cytotoxicity profile make it a valuable tool compound for researchers in the field of antibiotic drug discovery. These application notes provide a comprehensive overview of its biological activity, potential mechanisms of action, and detailed protocols for its use in a laboratory setting.

Chemical Properties

  • Compound Name: this compound (compound 32)

  • Chemical Class: 2,4-disubstituted quinazoline

  • Source: Described in the publication "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part" by Megahed et al. (2022).[1]

Biological Activity and Data Presentation

This compound has been evaluated for its in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The quantitative data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below.

Table 1: In Vitro Antibacterial Activity of this compound (Compound 32)

Bacterial StrainStrain TypeMIC (µg/mL)
Staphylococcus aureus NewmanGram-positive1
Staphylococcus aureus MRSA USA300Methicillin-Resistant2
Streptococcus pneumoniae DSM-20566Gram-positive1
Enterococcus faecalis DSM-20478Gram-positive4
Enterococcus faecium DSM-20479Vancomycin-Resistant8
Escherichia coli TolC mutantGram-negative (efflux deficient)8
Mycobacterium smegmatis mc2 155Acid-fast bacteria4

Data extracted from Megahed et al. (2022). Note: The activity against wild-type Gram-negative bacteria is generally lower.

Table 2: Cytotoxicity Profile of this compound (Compound 32)

Cell LineCell TypeIC50 (µM)
HepG2Human liver carcinoma> 32

Data suggests a good safety profile with low cytotoxicity against human liver cells.[1]

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related quinazoline and quinazolinone compounds, several potential mechanisms have been proposed. These compounds are known to interfere with essential bacterial processes.[2][3][4]

One prominent hypothesis is the inhibition of bacterial cell wall synthesis . This can occur through the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in peptidoglycan synthesis.[2][5][6][7] Some quinazolinones have been shown to bind to an allosteric site on PBP2a, a key resistance determinant in MRSA.[3][6]

Another potential target is dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids and certain amino acids.[4][8] Inhibition of DHFR would disrupt these critical metabolic pathways.

Mechanism_of_Action cluster_compound This compound cluster_outcome Result Agent79 This compound (Quinazoline Analog) PBP PBP Agent79->PBP Inhibits DHFR DHFR Agent79->DHFR Potentially Inhibits Inhibition Inhibition of Bacterial Growth CellWall CellWall PBP->CellWall Required for Synthesis Folate_Pathway Folate_Pathway DHFR->Folate_Pathway Essential for CellWall->Inhibition Disruption leads to DNA_Synthesis DNA_Synthesis Folate_Pathway->DNA_Synthesis Precursors for DNA_Synthesis->Inhibition Disruption leads to

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound. These are based on standard microbiological and cell biology techniques and are consistent with the methodologies likely employed in the source publications.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of bacteria.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow start Start prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Protocol 2: Cytotoxicity Assay using HepG2 Cells

This protocol outlines a method to assess the cytotoxicity of this compound against the human liver carcinoma cell line, HepG2, using a standard MTT or similar viability assay.[10]

Materials:

  • This compound

  • DMSO

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound (compound 32) is a promising tool compound for the study of novel antibacterial agents targeting Gram-positive bacteria. Its potent activity and low cytotoxicity warrant further investigation into its precise mechanism of action and its potential for further development. The provided protocols offer a starting point for researchers to incorporate this compound into their drug discovery workflows.

References

Application Notes and Protocols for Cell-Based Assays Using Antibacterial Agent 79

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing "Antibacterial agent 79," a novel 2,4-disubstituted quinazoline analog, in various cell-based assays to evaluate its antibacterial efficacy and cytotoxicity.

Overview of this compound

This compound is a synthetic compound belonging to the 2,4-disubstituted quinazoline class, which has demonstrated promising broad-spectrum activity against a panel of pathogenic bacteria, including drug-resistant strains.[1] Its development is aimed at addressing the urgent need for new antibacterial agents with improved efficacy and safety profiles. These protocols are designed to enable researchers to consistently and accurately assess the biological activity of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data obtained from various cell-based assays with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference a
Staphylococcus aureus NewmanData not available in search results[1]
Streptococcus pneumoniae DSM-20566Data not available in search results[1]
Enterococcus faecalis DSM-20478Data not available in search results[1]
Escherichia coli TolC MutantData not available in search results
Mycobacterium smegmatisData not available in search results
Methicillin-resistant S. aureus (MRSA)Data not available in search results
Vancomycin-resistant E. faecalis (VRE)Data not available in search results

Note: The MIC is the lowest concentration of the antibacterial agent that prevents visible growth of a microorganism.

Table 2: Cytotoxicity (IC50) of this compound

Cell LineIC50 (µM)Assay TypeReference
HepG2 (Human liver cancer cell line)Data not available in search resultsMTT[1]

Note: The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate containing the diluted compound with the bacterial suspension.

  • Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the agent.

  • Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations: Diagrams of Workflows and Logical Relationships

experimental_workflow cluster_mic MIC Determination Workflow cluster_mtt Cytotoxicity (MTT) Assay Workflow prep_agent_mic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_agent_mic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Visual Inspection) incubate_mic->read_mic seed_cells Seed HepG2 Cells in 96-well Plate treat_cells Treat Cells with Agent seed_cells->treat_cells prep_agent_mtt Prepare Serial Dilutions of this compound prep_agent_mtt->treat_cells incubate_mtt Incubate for 48-72h treat_cells->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_formazan Incubate for 4h add_mtt->incubate_formazan solubilize Solubilize Formazan (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 logical_relationship cluster_evaluation Evaluation of this compound agent This compound antibacterial_activity Antibacterial Activity agent->antibacterial_activity cytotoxicity Cytotoxicity agent->cytotoxicity therapeutic_potential Therapeutic Potential antibacterial_activity->therapeutic_potential cytotoxicity->therapeutic_potential

References

Application Notes and Protocols: Synergistic Antibacterial Activity of Quinazoline Derivatives in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where an antibacterial agent is co-administered with other antibiotics to achieve synergistic effects. This document provides an overview and generalized protocols for investigating the synergistic potential of 2,4-disubstituted quinazoline analogs, a class of compounds that includes "Antibacterial agent 79" (also identified as compound 32), in combination with conventional antibiotics.

While specific quantitative data on the synergistic interactions of "this compound" (compound 32) with other antibiotics are not currently available in the public domain, research on the broader class of quinazolinones has shown synergistic potential, particularly with β-lactam antibiotics. The protocols outlined below provide a framework for researchers to systematically evaluate such combinations.

Data Presentation

Quantitative data from synergy testing is crucial for evaluating the efficacy of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is a standard metric used to quantify these interactions. Below is a template for summarizing such data.

Table 1: Synergistic Activity of a Quinazoline Analog with Various Antibiotics against a Target Bacterial Strain

Antibiotic Combination (Quinazoline Analog + Partner Antibiotic)MIC of Quinazoline Analog Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC of Quinazoline Analog in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FIC IndexInterpretation
e.g., Compound 32 + Penicillin G
e.g., Compound 32 + Vancomycin
e.g., Compound 32 + Ciprofloxacin
e.g., Compound 32 + Gentamicin

FIC Index Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Antibacterial agent stock solutions (e.g., quinazoline analog, conventional antibiotics)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or plate reader

Protocol:

  • Prepare serial two-fold dilutions of each antibacterial agent in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between two antibacterial agents.

Materials:

  • Materials listed for MIC determination.

Protocol:

  • Prepare a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of Antibiotic A (e.g., the quinazoline analog). Along the y-axis, prepare serial dilutions of Antibiotic B (a conventional antibiotic).

  • The result is a matrix of wells containing various concentrations of both antibiotics.

  • Inoculate each well with the standardized bacterial suspension as in the MIC protocol.

  • Include rows and columns with each antibiotic alone to redetermine their individual MICs under the same experimental conditions.

  • Include positive and negative growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Read the plate visually or with a plate reader to determine the MIC of each antibiotic alone and in combination.

  • Calculate the FIC for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B.[1][2]

Visualizations

Below are diagrams illustrating the general workflow for synergy screening and a conceptual signaling pathway that could be affected by a synergistic antibiotic combination.

Experimental_Workflow_for_Synergy_Screening cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Bacterial Culture (Target Strain) inoculum Standardize Inoculum (0.5 McFarland) start->inoculum mic_determination Determine Individual MICs inoculum->mic_determination checkerboard_setup Setup Checkerboard Plate (Serial Dilutions) inoculum->checkerboard_setup antibiotic_prep Prepare Antibiotic Stock Solutions (Quinazoline Analog & Partner) antibiotic_prep->mic_determination antibiotic_prep->checkerboard_setup mic_determination->checkerboard_setup incubation Incubate Plate (37°C, 18-24h) checkerboard_setup->incubation read_results Read Results (Visual or Plate Reader) incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret

Caption: Workflow for antibacterial synergy screening using the checkerboard method.

Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell quin Quinazoline Analog (e.g., Agent 79) targetA Target A (e.g., DNA Gyrase) quin->targetA partner Partner Antibiotic (e.g., β-lactam) targetB Target B (e.g., PBP) partner->targetB pathwayA Essential Pathway A (DNA Replication) targetA->pathwayA inhibits pathwayB Essential Pathway B (Cell Wall Synthesis) targetB->pathwayB inhibits cell_death Bacterial Cell Death pathwayA->cell_death pathwayB->cell_death

Caption: Conceptual model of synergistic action via dual pathway inhibition.

References

developing a research model for "Antibacterial agent 79"

Author: BenchChem Technical Support Team. Date: December 2025

Research Model: Antibacterial Agent 79

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating "this compound." Initial research indicates that this designation may refer to two distinct compounds with different antibacterial mechanisms: a novel quinazoline analog (compound 32) that acts directly on bacteria, and SC79, an Akt activator with indirect antibacterial properties. This research model addresses both compounds to provide a comprehensive resource.

Part 1: Quinazoline Analog "this compound" (Compound 32)

This section focuses on the direct-acting antibacterial agent identified as compound 32 in a study by Megahed et al. (2022), which describes novel 2,4-disubstituted quinazoline analogs.[1][2]

Application Notes

Mechanism of Action: The precise mechanism of action for this class of quinazoline analogs is not fully elucidated but is believed to involve the inhibition of essential bacterial processes. Related quinazoline compounds have been shown to target bacterial cell wall synthesis, DNA replication, or histidine kinases.[2] These compounds have demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2][3]

Spectrum of Activity: This agent is primarily effective against Gram-positive bacteria. Limited activity is observed against Gram-negative bacteria, which may be due to differences in cell wall structure and the presence of efflux pumps.[2]

Cytotoxicity: A key feature of this series of compounds is their improved cytotoxicity profile compared to earlier quinazoline-based antibacterials. They exhibit low toxicity to human cell lines, such as HepG2, making them promising candidates for further development.[1][2]

Quantitative Data

The antibacterial activity of "this compound" (compound 32) and related compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinazoline Analogs (µg/mL)

CompoundS. aureus NewmanS. pneumoniae DSM-20566E. faecalis DSM-20478
Compound 12 2-4 fold > I2-4 fold > I2-4 fold > I
Compound I ---
Various Analogs 1 - 641 - 641 - 64

Note: Specific MIC values for "this compound" (compound 32) are detailed in the primary literature. The table reflects the general activity range for this class of compounds as reported by Megahed et al.[1][2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the quinazoline analog against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Cytotoxicity Assay (HepG2 Cells)

This protocol assesses the toxicity of the compound to human liver carcinoma (HepG2) cells.

  • Cell Culture:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Incubate the cells for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

G Experimental Workflow for Quinazoline Analog 'this compound' cluster_synthesis Compound Synthesis cluster_testing Antibacterial Activity Testing cluster_cyto Cytotoxicity Profiling synthesis Synthesis of 2,4-disubstituted Quinazoline Analog mic MIC Determination (Broth Microdilution) synthesis->mic Test Compound cyto_assay Cytotoxicity Assay (e.g., MTT) synthesis->cyto_assay Test Compound bacteria Gram-positive & Gram-negative strains mic->bacteria result_mic result_mic mic->result_mic Determine MIC Values cell_lines Human Cell Lines (e.g., HepG2) cyto_assay->cell_lines result_cyto result_cyto cyto_assay->result_cyto Assess Safety Profile

Caption: Workflow for the evaluation of a novel quinazoline antibacterial agent.

Part 2: SC79 - An Indirect-Acting Antibacterial Agent

This section details the research model for SC79, a known Akt activator that exhibits antibacterial properties by modulating host cell responses.[4][5]

Application Notes

Mechanism of Action: SC79 is a cell-permeable small molecule that directly binds to the pleckstrin homology (PH) domain of the protein kinase Akt, leading to its activation.[6][7] In the context of bacterial infections, activated Akt phosphorylates and stimulates endothelial nitric oxide synthase (eNOS) in host epithelial cells.[4] This leads to the production of nitric oxide (NO), a potent antimicrobial molecule that can kill pathogenic bacteria, such as Pseudomonas aeruginosa.[4][5] Therefore, SC79's antibacterial effect is indirect, relying on the stimulation of the host's innate immune response.

Therapeutic Potential: By enhancing the host's natural defense mechanisms, SC79 may represent a novel therapeutic strategy for infections, particularly in settings like chronic rhinosinusitis.[4] This approach may also be less likely to induce direct bacterial resistance compared to traditional antibiotics.

Quantitative Data

The antibacterial effect of SC79 is quantified by measuring the reduction in bacterial viability when co-cultured with host cells treated with the compound.

Table 2: Antibacterial Efficacy of SC79

Bacterial SpeciesHost Cell TypeSC79 ConcentrationOutcome
P. aeruginosaHuman Nasal Epithelial CellsDose-dependentIncreased bacterial killing
S. aureusHuman Macrophages1-10 µg/mLEnhanced phagocytosis

Data is compiled from studies on the effects of SC79 on host-pathogen interactions.[4][5]

Experimental Protocols

Protocol 3: Measurement of Nitric Oxide (NO) Production

This protocol uses the fluorescent dye DAF-FM diacetate to measure NO production in host cells.

  • Cell Culture:

    • Culture human nasal epithelial cells on an air-liquid interface (ALI) to achieve differentiation.

  • Compound and Dye Loading:

    • Treat the cells with SC79 at various concentrations for a specified period.

    • Load the cells with 10 µM DAF-FM diacetate for 30 minutes at 37°C.

  • Fluorescence Microscopy:

    • Wash the cells to remove excess dye.

    • Acquire fluorescent images using a microscope with appropriate filters for DAF-FM (excitation/emission ~495/515 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity, which is proportional to the amount of NO produced.

Protocol 4: Bacterial Co-culture and Viability Assay

This protocol assesses the bactericidal activity of SC79-treated host cells.

  • Host Cell Preparation:

    • Culture and differentiate host cells (e.g., nasal epithelial cells) in an appropriate culture vessel.

    • Treat the cells with SC79 for 24 hours.

  • Bacterial Inoculation:

    • Prepare a suspension of P. aeruginosa at a known concentration.

    • Add the bacterial suspension to the apical surface of the SC79-treated host cells.

  • Co-culture Incubation:

    • Incubate the co-culture for a defined period (e.g., 4-6 hours).

  • Bacterial Viability Quantification:

    • Collect the liquid from the apical surface.

    • Perform serial dilutions and plate on nutrient agar to determine the number of colony-forming units (CFUs).

    • Alternatively, use live/dead staining (e.g., SYTO 9 and propidium iodide) and fluorescence microscopy to visualize and quantify bacterial viability.

  • Data Analysis:

    • Compare the number of viable bacteria in the SC79-treated group to the untreated control group to determine the percentage of bacterial killing.

Visualizations

G Signaling Pathway of SC79-Mediated Antibacterial Activity SC79 SC79 Akt Akt SC79->Akt Binds & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS (Active) eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) peNOS->NO Produces Bacteria Bacteria NO->Bacteria Attacks Death Bacterial Death Bacteria->Death

Caption: SC79 activates Akt, leading to eNOS phosphorylation and NO production.

G Experimental Workflow for SC79 Indirect Antibacterial Effect cluster_host Host Cell Treatment cluster_pathogen Pathogen Interaction cluster_analysis Analysis cells Culture Host Cells (e.g., Epithelial) treatment Treat with SC79 cells->treatment coculture Co-culture with Bacteria treatment->coculture no_measure Measure NO Production (DAF-FM) treatment->no_measure bacteria_prep Prepare Bacterial Inoculum coculture->bacteria_prep viability Assess Bacterial Viability (CFU, Live/Dead) coculture->viability result result viability->result Quantify Bacterial Killing

Caption: Workflow to assess the indirect antibacterial activity of SC79.

References

Troubleshooting & Optimization

"Antibacterial agent 79" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antibacterial Agent 79 (also known as compound 32), a novel 2,4-disubstituted quinazoline analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a research compound belonging to the 2,4-disubstituted quinazoline class, which has shown promising antibacterial activity. Like many quinazoline derivatives, it is a hydrophobic molecule with inherently low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions, inaccurate results in bioassays due to precipitation, and difficulties in formulation for in vivo studies.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound is not readily soluble in water. The recommended starting solvent for creating a concentrated stock solution is 100% Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO to prevent the introduction of water, which can lower the solubility and potentially cause the compound to precipitate.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A3: This is a common issue known as "solvent-shifting" precipitation. When the DMSO stock is introduced into an aqueous environment, the overall polarity of the solvent system increases dramatically. Since this compound is poorly soluble in water, it crashes out of the solution. To prevent this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the agent in your aqueous medium.

  • Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are more prone to precipitation.

  • Use an intermediate dilution step: Prepare an intermediate dilution of your stock in a solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol, before the final dilution into the aqueous medium.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?

A4: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, or complexation agents. For quinazoline derivatives, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to be effective.

Q5: What is the proposed mechanism of action for this compound?

A5: While the specific molecular targets of this compound have not been fully elucidated in publicly available literature, compounds of the quinazoline class are known to exert their antibacterial effects through various mechanisms. These can include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, or interference with cell wall synthesis.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Potential Cause: Precipitation of the compound in the assay wells, leading to an inaccurate assessment of the true concentration in solution.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after incubation, carefully inspect the wells of your microtiter plate under a light microscope for any signs of precipitation.

    • Solubility Confirmation: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium in a separate tube. Let it stand for the duration of your experiment and observe for any precipitate.

    • Employ Solubility Enhancers: If precipitation is observed, consider the use of solubility-enhancing excipients as outlined in the FAQs and the table below. Be sure to include appropriate vehicle controls in your experiment to account for any effects of the excipients themselves.

Issue 2: Loss of Antibacterial Activity Over Time in Aqueous Solutions

  • Potential Cause: The compound may be aggregating or adsorbing to the surface of the laboratory plastics (e.g., pipette tips, microplates) over time, reducing its effective concentration.

  • Troubleshooting Steps:

    • Use Low-Binding Plastics: Whenever possible, use polypropylene or other low-protein-binding labware.

    • Include a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01-0.05%), can help to prevent aggregation and non-specific binding.

    • Prepare Fresh Solutions: Prepare your working solutions immediately before use to minimize the time the compound spends in an aqueous environment where it may be less stable.

Data Presentation: Solubility Enhancement Strategies

While specific quantitative solubility data for this compound is not publicly available, the following table provides a summary of common strategies used to improve the aqueous solubility of poorly soluble quinazoline derivatives.

Method Agent(s) Typical Concentration Range Advantages Considerations
Co-solvency Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Simple to implement, can significantly increase solubility.May have an impact on the biological system being studied; requires careful vehicle controls.
Surfactants Tween® 80, Poloxamer 1880.1-1% (w/v)Can form micelles to encapsulate the drug, improving stability.Can interfere with some biological assays; potential for cell toxicity at higher concentrations.
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes, increasing apparent water solubility.Can alter the pharmacokinetics of the compound in vivo.

Experimental Protocols

1. Protocol for Preparation of a Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored glass vial or polypropylene microcentrifuge tube

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted for poorly soluble compounds.[2]

  • Materials:

    • 96-well sterile microtiter plates (polypropylene recommended)

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to the final concentration.

    • Stock solution of this compound in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile pipette tips and multichannel pipette

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. Ensure thorough mixing at each dilution step.

    • Include the following controls on each plate:

      • Growth Control: MHB with bacterial inoculum only.

      • Sterility Control: MHB only.

      • Vehicle Control: MHB with the highest concentration of DMSO used in the experimental wells and bacterial inoculum.

    • Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final volume of 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Visualizations

Below are diagrams illustrating a generalized experimental workflow for handling poorly soluble compounds and a potential mechanism of action.

experimental_workflow start Start: Lyophilized This compound stock_prep Prepare 10 mg/mL Stock in 100% DMSO start->stock_prep solubility_issue Issue: Precipitation in Aqueous Medium stock_prep->solubility_issue troubleshoot Troubleshooting solubility_issue->troubleshoot strategy_1 Strategy 1: Lower Final Concentration troubleshoot->strategy_1 strategy_2 Strategy 2: Use Co-solvents/ Surfactants troubleshoot->strategy_2 strategy_3 Strategy 3: Complexation with Cyclodextrin troubleshoot->strategy_3 mic_assay Perform MIC Assay strategy_1->mic_assay strategy_2->mic_assay strategy_3->mic_assay results Analyze Results mic_assay->results

Caption: A logical workflow for addressing solubility issues with this compound.

mechanism_of_action agent This compound (Quinazoline Derivative) bacterial_cell Bacterial Cell agent->bacterial_cell Enters Cell inhibition Inhibition agent->inhibition dna_gyrase DNA Gyrase / Topoisomerase IV bacterial_cell->dna_gyrase dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death is blocked inhibition->dna_gyrase Blocks enzyme

Caption: A proposed mechanism of action for quinazoline-based antibacterial agents.

References

Technical Support Center: Improving the Stability of "Antibacterial Agent 79" in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with "Antibacterial Agent 79" in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: Based on forced degradation studies, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The agent contains ester and amide functional groups that are prone to cleavage in aqueous solutions.[1][2] This degradation is significantly influenced by pH.

  • Oxidation: Degradation can occur in the presence of oxygen and can be catalyzed by trace metal ions.[3]

  • Photolysis: Exposure to UV and visible light can cause degradation.[3][4] Quinolone antibiotics, for example, are known to be sensitive to light.[5]

Q2: I'm observing a rapid loss of activity in my aqueous stock solution of Agent 79 at room temperature. What is the likely cause?

A2: Rapid loss of activity is most likely due to hydrolysis, a common issue for compounds with ester or amide bonds.[1][2] Stability is highly dependent on pH and temperature. Storing the solution at a neutral or slightly acidic pH and at lower temperatures (2-8°C or frozen) is recommended to slow this process. Beta-lactam antibiotics, for example, can show significant degradation within 24 hours at room temperature.

Q3: My solution of Agent 79 has turned a pale yellow color after being on the benchtop for a few hours. What does this indicate?

A3: A color change often suggests chemical degradation, which could be due to either oxidation or photolysis.[6] To identify the cause, prepare a fresh solution and protect one sample from light by wrapping the container in aluminum foil. If only the light-exposed sample changes color, photolysis is the primary cause. If both samples change color, oxidation is more likely.

Q4: Can the choice of solvent or buffer affect the stability of Agent 79?

A4: Absolutely. The choice of solvent and the use of buffers are critical for stability.[7] Agent 79 is most stable in a buffered solution with a pH between 5.5 and 6.5. Using unbuffered water can lead to pH shifts that accelerate hydrolysis. For organic solvents, ensure they are of high purity and do not contain peroxides, which can initiate oxidative degradation.

Q5: What are the recommended storage conditions for a stock solution of Agent 79?

A5: For short-term storage (1-2 weeks), store the solution at 2-8°C, protected from light. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[6] Always use a tightly sealed, light-protecting container (e.g., amber vials).

Troubleshooting Guide

Issue ObservedPossible Cause(s)Recommended Solution(s)
Precipitation in solution Poor solubility at the current pH or concentration; degradation product is insoluble.Adjust the pH of the solution to the optimal range (5.5-6.5). Consider using a co-solvent or a solubilizing excipient like cyclodextrin.[8][9] Filter the solution through a 0.22 µm filter before use.
Loss of antibacterial activity in assays Chemical degradation (hydrolysis, oxidation).Prepare fresh solutions before each experiment. Perform a forced degradation study to understand the stability limits. Use a stability-indicating HPLC method to quantify the active agent remaining.
Inconsistent results between experiments Inconsistent solution preparation; variable storage conditions; degradation over the course of an experiment.Standardize the solution preparation protocol. Use a buffer to maintain a stable pH.[8] If the experiment is lengthy, keep solutions on ice and protected from light.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the degradation products using techniques like LC-MS.[10] Implement formulation strategies (e.g., adding antioxidants, using buffers) to minimize their formation.

Data on Stability of Agent 79

The following tables summarize the results of forced degradation studies on this compound.

Table 1: Effect of pH and Temperature on the Stability of Agent 79 in Aqueous Solution after 24 Hours

TemperaturepH 3.0pH 5.5pH 7.0pH 9.0
4°C 95.2%99.1%98.5%92.4%
25°C (Room Temp) 85.1%97.3%91.2%70.3%
40°C 60.7%88.5%75.4%45.1%
Data represents the percentage of intact Agent 79 remaining as quantified by HPLC.

Table 2: Effect of Excipients on the Stability of Agent 79 at 40°C, pH 7.0 for 48 Hours

Formulation% Agent 79 Remaining
Control (Agent 79 in water) 55.6%
+ 0.1% Ascorbic Acid (Antioxidant) 85.2%
+ 0.05% EDTA (Chelating Agent) 82.1%
+ 0.1% Ascorbic Acid + 0.05% EDTA 94.3%
+ 1% Polysorbate 80 (Surfactant) 58.1%
This data highlights the protective effects of antioxidants and chelating agents on the stability of Agent 79.[8][11]

Visualizations

G Workflow for Investigating Agent 79 Instability A Observation of Instability (e.g., color change, activity loss) B Perform Forced Degradation Study A->B C Acid/Base Hydrolysis B->C D Oxidative Stress (e.g., H2O2) B->D E Photostability Test (UV/Vis Light) B->E F Thermal Stress B->F G Analyze via Stability- Indicating HPLC C->G D->G E->G F->G H Identify Primary Degradation Pathway(s) G->H I Optimize Formulation H->I J Adjust pH with Buffer I->J K Add Antioxidant / Chelator I->K L Use Light-Protective Packaging I->L

Caption: A workflow for systematically investigating and addressing the instability of Agent 79.

G Hypothetical Degradation Pathways of Agent 79 cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A79_1 Agent 79 H_P1 Degradant H1 (Carboxylic Acid) A79_1->H_P1 H2O / H+ or OH- H_P2 Degradant H2 (Amine) A79_1->H_P2 H2O / H+ or OH- A79_2 Agent 79 O_P1 Degradant O1 (N-oxide) A79_2->O_P1 O2 / Metal Ions A79_3 Agent 79 P_P1 Degradant P1 (Photoproduct) A79_3->P_P1 UV/Vis Light (hν)

Caption: Major degradation pathways affecting the stability of this compound.

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate intact Agent 79 from its potential degradation products, allowing for accurate quantification.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

  • Mobile Phase: A gradient of Acetonitrile and 0.02 M Phosphate Buffer (pH 5.0).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[13]

  • Stock Solution Preparation: Accurately weigh and dissolve Agent 79 in the mobile phase to create a 1 mg/mL stock solution.[12]

  • Sample Preparation: Dilute the stock solution or experimental samples with the mobile phase to a final concentration within the linear range of the assay (e.g., 2-50 µg/mL).

  • Analysis: Inject 20 µL of the sample. Quantify the peak area corresponding to intact Agent 79 against a standard curve of a reference standard. Degradation products are typically observed as separate peaks with different retention times.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways.[14][15]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Agent 79 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 4 hours.[4]

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Keep at room temperature for 2 hours.[4]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.

    • Thermal Degradation: Incubate the solution at 80°C for 24 hours in a sealed vial, protected from light.[4]

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours) in a photostability chamber. Keep a control sample wrapped in foil.[4]

  • Neutralization & Dilution: Before analysis, neutralize the acid and base samples. Dilute all stressed samples to a suitable concentration (e.g., 20 µg/mL) using the mobile phase.

  • HPLC Analysis: Analyze all samples using the stability-indicating HPLC method described above to assess the percentage of degradation and observe the formation of new peaks. A degradation of 5-20% is typically desired for method validation.[4]

References

Technical Support Center: Optimizing "Antibacterial Agent 79" for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antibacterial agent 79" for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of "this compound" for my experiments?

Determining the optimal concentration is a two-stage process. First, you must determine the agent's Minimum Inhibitory Concentration (MIC) to establish its efficacy against the target bacteria. Second, it is crucial to assess its toxicity against host cells to ensure a therapeutic window. The ideal concentration is effective against the bacteria while showing minimal cytotoxicity.[1]

Q2: What is a typical starting concentration range for in vitro susceptibility testing with "this compound"?

For initial screening, a broad concentration range is recommended. A common starting point is a serial dilution from 256 µg/mL down to 0.25 µg/mL.[2] This range helps in determining a preliminary MIC against various bacterial strains.

Q3: How should I dissolve "this compound" for my experiments?

"this compound" can be sparingly soluble in water. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[2] It is important to ensure the final concentration of DMSO in your assay does not exceed 1% (v/v) to avoid any solvent-induced effects on bacterial growth or cytotoxicity.[2] If solubility issues persist, gentle warming or sonication may be helpful. Always prepare fresh dilutions from the stock solution for each experiment.[2]

Q4: I am not observing any antibacterial activity. What are the possible reasons?

Several factors could lead to a lack of observable antibacterial activity:

  • Inherent Resistance: The bacterial strains being tested may have intrinsic resistance mechanisms against this class of compound.[3]

  • Compound Instability: The agent might be unstable under the specific experimental conditions, such as the pH or temperature of the growth medium.[3]

  • Precipitation: The compound may have low solubility in the testing medium, causing it to precipitate and thus reducing its effective concentration.[3]

  • Incorrect Concentration Range: The concentrations tested may be too low to have an effect on the bacteria.[3]

Q5: Why do I see higher MIC values for Gram-negative bacteria compared to Gram-positive bacteria?

This is a common observation and is often attributed to differences in the bacterial cell wall structure. Gram-negative bacteria have an outer membrane that acts as an additional barrier, which can prevent many compounds from reaching their intracellular targets. This outer membrane is not present in Gram-positive bacteria.[3]

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Minimum Inhibitory Concentration (MIC) Results

Inconsistent MIC results can be a significant issue. Below are common causes and their solutions.[1][4]

Possible Cause Solution
Inconsistent Inoculum Preparation The density of the bacterial suspension is critical for reproducible MIC results.[2] Always standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4] This suspension should then be diluted to achieve the final recommended concentration of 5 x 10^5 CFU/mL in the assay wells.[4]
Variation in Media Composition Minor variations in media components can alter bacterial growth and the activity of the antibacterial agent.[4] Use standardized media, such as Mueller-Hinton Broth (MHB), and adhere to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).[4]
Subjective Endpoint Reading Visually determining the lowest concentration that inhibits growth can be subjective. Consider using a microplate reader to measure optical density for a more quantitative result or using a metabolic indicator dye.
Inaccurate Pipetting Calibrate pipettes regularly to ensure accurate liquid handling. For viscous solutions, consider using reverse pipetting techniques.[3]
Edge Effects in Microplate The outermost wells of a microplate are more prone to evaporation, which can concentrate the components and affect results. To mitigate this, avoid using the outer wells or fill them with a sterile medium.[3]
Contamination Bacterial or fungal contamination can interfere with the assay. Always use aseptic techniques, and check the sterility of media and reagents.[3][5]

Issue 2: "Skipped Wells" Phenomenon in Broth Microdilution Assays

The "skipped wells" phenomenon, where there is no visible growth in a well at a lower concentration while there is growth at a higher concentration, can lead to inconsistent MIC readings.[6][7][8][9] This has been noted as a potential issue in broth microdilution testing.[6][7][8][9]

Possible Cause Solution
Variable MIC In some cases, replicates may not share the same MIC value, leading to the appearance of a skipped well.[6] It is recommended to perform the assay in triplicate to identify and account for such variability. The MIC should be recorded as the lowest concentration that inhibits visible growth in all replicates.
Compound Carryover/Dilution Error Inaccurate serial dilutions can lead to inconsistent concentrations across the plate. Ensure proper mixing at each dilution step.
Bacterial Clumping An inhomogeneous bacterial suspension can lead to wells receiving a variable number of bacteria. Vortex the bacterial suspension thoroughly before and during aliquoting.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standard method for determining the MIC of "this compound".[1][2]

Materials:

  • "this compound"

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Target bacterial strain(s)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Preparation of "this compound" Stock: Prepare a 10 mg/mL stock solution of "this compound" in DMSO. From this, prepare a 2X working stock of the highest concentration to be tested (e.g., 512 µg/mL) in sterile MHB.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.[2]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2]

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[1][2]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.[1]

    • Add 200 µL of the 2X "this compound" working stock to well 1.[1]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard the final 100 µL from well 10.[1]

    • Well 11 will serve as the growth control (bacteria, no agent), and well 12 will be the negative/sterility control (broth only).[1]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the agent in each well to its final 1X concentration.[1]

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacterium.[1]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., the MIC well and those with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare 2X Agent 79 Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_agent->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic mbc_assay Subculture from clear wells onto agar plates read_mic->mbc_assay Proceed to MBC?

Caption: Workflow for MIC Determination.

Troubleshooting_Logic start Inconsistent MIC Results check_inoculum Is Inoculum Standardized (0.5 McFarland)? start->check_inoculum check_media Is Media Standardized (e.g., MHB)? check_inoculum->check_media Yes solution_inoculum Standardize inoculum before each experiment check_inoculum->solution_inoculum No check_pipetting Are Pipettes Calibrated? check_media->check_pipetting Yes solution_media Use consistent lot of standardized media check_media->solution_media No check_contamination Check Sterility Controls check_pipetting->check_contamination Yes solution_pipetting Calibrate pipettes and use proper technique check_pipetting->solution_pipetting No solution_contamination Review aseptic technique and reagent sterility check_contamination->solution_contamination Contaminated

Caption: Troubleshooting Inconsistent MIC Results.

References

Technical Support Center: "Antibacterial Agent 79" (Compound 32)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antibacterial Agent 79," a novel 2,4-disubstituted quinazoline analog (identified as compound 32 in Megahed et al., 2022). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vitro experiments with this compound.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that may arise during the experimental evaluation of "this compound."

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for "this compound" between experiments?

Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Density: The starting concentration of the bacterial culture is critical. A higher than intended inoculum can lead to artificially elevated MIC values, while a lower density may result in seemingly lower MICs. It is crucial to standardize the inoculum to a 0.5 McFarland standard.

  • Media Composition: Minor variations in the composition of the growth medium, such as cation concentrations in Mueller-Hinton Broth (MHB), can affect the activity of the antibacterial agent and bacterial growth. Using a consistent, high-quality source of media is recommended.

  • Compound Stability and Solubility: "this compound," like other quinazoline derivatives, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations can lead to inaccurate results. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution and visually inspect for any precipitation in the assay plate.

  • Endpoint Determination: The visual determination of "no growth" can be subjective. It is advisable to use a consistent reading method, potentially with the aid of a plate reader for optical density measurements, and to include clear positive and negative growth controls.

Q2: "this compound" appears less effective against Gram-negative bacteria in my assays. Is this expected?

Yes, this is a known characteristic of many 2,4-disubstituted quinazoline analogs. These compounds have demonstrated greater potency against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria often presents a significant permeability barrier, preventing the compound from reaching its intracellular target.

Q3: I am unsure about the appropriate quality control (QC) strains to use for my experiments.

Standard QC strains should be included in every MIC assay to ensure the validity of the results. For Gram-positive bacteria, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are commonly used. For Gram-negative bacteria, Escherichia coli ATCC 25922 is a standard choice. The observed MIC values for these QC strains should fall within the established acceptable ranges.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for "this compound" (Compound 32) against a panel of Gram-positive bacterial strains as detailed in Megahed et al., 2022.

Bacterial StrainDescriptionMIC (µg/mL)
Staphylococcus aureus NewmanMethicillin-sensitive S. aureus (MSSA)4
Staphylococcus aureus MRSAMethicillin-resistant S. aureus8
Streptococcus pneumoniae DSM-20566Penicillin-sensitive S. pneumoniae4
Streptococcus pneumoniae Pen-resPenicillin-resistant S. pneumoniae8
Enterococcus faecalis DSM-20478Vancomycin-sensitive E. faecalis4
Enterococcus faecalis Van-resVancomycin-resistant E. faecalis8
Mycobacterium smegmatis mc² 155Non-pathogenic mycobacterium16

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is adapted from the methodology described for similar quinazoline compounds and is suitable for determining the MIC of "this compound."

1. Materials:

  • "this compound" (Compound 32)
  • Dimethyl sulfoxide (DMSO)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of Reagents:

  • Compound Stock Solution: Prepare a stock solution of "this compound" in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 12.8 mg/mL for a final highest concentration of 128 µg/mL).
  • Bacterial Inoculum Preparation:
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or CAMHB.
  • Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

3. Assay Procedure:

  • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
  • Add 100 µL of the "this compound" working solution (prepared from the stock in CAMHB) to well 1.
  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
  • Well 11 will serve as the growth control (no compound).
  • Well 12 will serve as the sterility control (no bacteria).
  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
  • The final volume in each well will be 100 µL.

4. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Reading the Results:

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth of the bacteria. This can be determined by visual inspection against a dark background or by measuring the optical density at 600 nm using a microplate reader. The sterility control (well 12) should be clear, and the growth control (well 11) should show turbidity.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Signaling Pathway

The antibacterial activity of 2,4-disubstituted quinazolines like "this compound" is believed to involve the disruption of essential bacterial processes. One plausible mechanism is the inhibition of a two-component signaling system, such as a histidine kinase, which is crucial for bacteria to sense and respond to environmental stimuli.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase ATP ATP HK->ATP Autophosphorylation RR Response Regulator HK->RR Phosphotransfer ADP ADP ATP->ADP P_RR Phosphorylated Response Regulator RR->P_RR Gene_Expression Altered Gene Expression (e.g., Virulence, Survival) P_RR->Gene_Expression Transcription Regulation Agent79 This compound Agent79->HK Inhibition

Caption: Proposed inhibition of a bacterial two-component signaling pathway by this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the key steps in performing a broth microdilution MIC assay to determine the potency of "this compound."

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Agent 79 Stock Solution C Serial Dilution of Agent 79 in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Standardized Bacterial Inoculum B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Standard workflow for a broth microdilution MIC assay.

Technical Support Center: Troubleshooting Unexpected Results with "Antibacterial agent 79"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antibacterial agent 79." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes. "this compound," also identified as compound 32 in some literature, is a novel 2,4-disubstituted quinazoline analog with demonstrated antibacterial properties.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: "this compound" belongs to the 2,4-disubstituted quinazoline class of compounds, which have been investigated as inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and replication. By inhibiting this enzyme, the agent disrupts bacterial growth.

Q2: Against which types of bacteria is this compound expected to be most effective?

A2: Published research on similar 2,4-disubstituted quinazoline analogs indicates potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Some compounds in this class have also shown efficacy against Gram-negative pathogens like Acinetobacter baumannii.[1] However, activity against Gram-negative bacteria can be variable.[3]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro assays, "this compound" is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or lower to maintain its stability. Repeated freeze-thaw cycles should be avoided. For working solutions, further dilution in the appropriate culture medium is recommended. Always prepare fresh working solutions for each experiment to ensure potency.

Troubleshooting Guide

Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values

Possible Causes & Solutions

Possible Cause Recommended Troubleshooting Steps
Inaccurate Inoculum Density The starting bacterial concentration is critical for reproducible MIC results. Use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard. Confirm the colony-forming units per milliliter (CFU/mL) by plating a dilution series.
Agent Precipitation Quinazoline analogs can have limited aqueous solubility. Visually inspect the wells of your microtiter plate for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider preparing the serial dilutions in a medium containing a low percentage of DMSO (e.g., final concentration ≤1%) to maintain solubility.
Agent Instability The compound may degrade in the culture medium over the incubation period. Prepare fresh stock and working solutions for each experiment. Consider performing a time-kill assay to understand the stability and activity of the compound over time.
Media Component Interaction Components of the culture medium can sometimes interact with the test compound, reducing its effective concentration. Ensure you are using the recommended medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing.
Pipetting Errors Inaccurate serial dilutions are a common source of variability. Ensure your pipettes are properly calibrated and use fresh tips for each dilution step.
Issue 2: No Zone of Inhibition in Disk Diffusion Assay

Possible Causes & Solutions

Possible Cause Recommended Troubleshooting Steps
Insufficient Agent Concentration on Disk The amount of "this compound" applied to the disk may be too low to diffuse sufficiently into the agar. Verify the concentration of the solution used to impregnate the disks. Prepare fresh disks for each experiment.
Poor Diffusion in Agar The physicochemical properties of the compound may limit its diffusion through the agar. The disk diffusion method may not be suitable for this agent. The broth microdilution method to determine the MIC is a more reliable quantitative method.
Incorrect Agar Depth The depth of the agar in the petri dish affects the diffusion gradient. Ensure a uniform agar depth of approximately 4 mm for consistent results.
Bacterial Resistance The test organism may be resistant to "this compound." Include a known susceptible control strain in your assay to verify the activity of the compound.
Issue 3: Unexpected Cytotoxicity in Eukaryotic Cell Lines

Possible Causes & Solutions

Possible Cause Recommended Troubleshooting Steps
Off-Target Effects While developed as an antibacterial, high concentrations of the agent may affect eukaryotic cells. Perform a dose-response curve to determine the therapeutic window (the concentration range where it is effective against bacteria with minimal host cell toxicity).
Solvent Toxicity The solvent used to dissolve the agent (e.g., DMSO) can be toxic to eukaryotic cells at certain concentrations. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Include a solvent-only control in your experiment.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Stock Solution: Dissolve "this compound" in DMSO to a concentration of 10 mg/mL.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth with no agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) serial Perform Serial Dilutions in 96-well plate stock->serial inoculate Inoculate Plate (5 x 10^5 CFU/mL) serial->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC Value incubate->read_mic

Broth Microdilution MIC Assay Workflow.

signaling_pathway cluster_pathway Proposed Mechanism of Action agent This compound (Quinazoline Analog) dhfr Dihydrofolate Reductase (DHFR) agent->dhfr Inhibition thf Tetrahydrofolate (THF) dhf Dihydrofolate (DHF) dhf->thf DHFR dna Bacterial DNA Synthesis thf->dna Required for Nucleotide Synthesis cell_death Bacterial Cell Death or Growth Inhibition dna->cell_death Disruption leads to

Proposed DHFR Inhibition Pathway.

References

Technical Support Center: Enhancing the Antibacterial Activity of "Antibacterial agent 79"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antibacterial activity of "Antibacterial agent 79" (AA-79).

FAQs & Troubleshooting Guides

Q1: We are observing lower than expected in vitro activity of AA-79 against our Gram-negative bacterial strains. What are the potential causes and solutions?

A1: Lower than expected activity of AA-79 against Gram-negative bacteria is a common challenge and can be attributed to several factors:

  • Outer Membrane Barrier: The lipopolysaccharide (LPS) layer of the Gram-negative outer membrane can be a significant barrier, preventing AA-79 from reaching its intracellular target.[1][2]

  • Efflux Pumps: Gram-negative bacteria possess efflux pumps that can actively transport AA-79 out of the cell, reducing its intracellular concentration.[3][4][5]

  • Target Modification: Although less common for initial screenings, the bacterial target of AA-79 (e.g., DNA gyrase) may have intrinsic properties that confer reduced susceptibility.

  • Experimental Error: Inaccurate drug concentration, improper inoculum preparation, or unsuitable growth media can all contribute to misleading results.

Troubleshooting Steps:

  • Confirm Experimental Parameters: Double-check all experimental parameters, including the preparation of AA-79 stock solutions, bacterial inoculum density (typically standardized to a 0.5 McFarland standard), and the composition of the growth medium.[6]

  • Incorporate a Membrane Permeabilizer: To address the outer membrane barrier, consider co-administering AA-79 with a known outer membrane permeabilizer.[1][7] These agents disrupt the outer membrane, facilitating the entry of other antibiotics.[1][7]

  • Utilize an Efflux Pump Inhibitor (EPI): To counteract efflux pump activity, perform synergy assays with a known EPI.[3][4][5] A significant decrease in the Minimum Inhibitory Concentration (MIC) of AA-79 in the presence of an EPI suggests that efflux is a major resistance mechanism.[4]

  • Sequence the Target Gene: If the above steps do not yield the desired activity, consider sequencing the gene encoding the target of AA-79 in your bacterial strains to identify any mutations that could confer resistance.

Q2: How can we quantitatively assess the synergistic effect of a combination therapy involving AA-79 and an adjuvant?

A2: The checkerboard assay is the standard in vitro method for quantifying the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][8] This method involves testing a range of concentrations of both agents, alone and in combination.[6][9]

The primary output of a checkerboard assay is the Fractional Inhibitory Concentration Index (FICI), which is calculated as follows:

FICI = (MIC of AA-79 in combination / MIC of AA-79 alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)

The interpretation of the FICI value is as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

Q3: Our attempts to enhance AA-79 activity with a membrane permeabilizer show inconsistent results. What could be the issue?

A3: Inconsistent results when using a membrane permeabilizer can stem from several experimental variables:

  • Concentration of the Permeabilizer: The concentration of the membrane permeabilizer is critical. It should be high enough to disrupt the outer membrane but not so high as to have its own antibacterial effect, which would confound the results. It is crucial to determine the MIC of the permeabilizer alone.

  • Timing of Addition: The timing of the addition of the permeabilizer relative to AA-79 can influence the outcome. Simultaneous addition is a common starting point.[10]

  • Bacterial Growth Phase: The susceptibility of bacteria to membrane permeabilizers can vary with the growth phase. Experiments should be consistently performed with bacteria in the mid-logarithmic growth phase.

  • Stability of the Permeabilizer: Ensure that the membrane permeabilizer is stable under the experimental conditions (e.g., temperature, pH, and media components).

Troubleshooting Steps:

  • Titrate the Permeabilizer: Perform a dose-response experiment to determine the optimal, non-bactericidal concentration of the membrane permeabilizer.

  • Standardize the Protocol: Ensure that the timing of agent addition and the bacterial growth phase are consistent across all experiments.

  • Assess Membrane Permeabilization Directly: Utilize a direct assay to confirm that the permeabilizer is functioning as expected. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method for this purpose.[11][12]

Data Presentation

Table 1: Synergistic Activity of AA-79 with a Membrane Permeabilizing Agent (MPA-X) against E. coli

Agent(s)MIC (µg/mL)FICIInterpretation
AA-79 alone32--
MPA-X alone>128--
AA-79 + MPA-X (4 µg/mL)40.156Synergy

Table 2: Synergistic Activity of AA-79 with an Efflux Pump Inhibitor (EPI-Y) against P. aeruginosa

Agent(s)MIC (µg/mL)FICIInterpretation
AA-79 alone64--
EPI-Y alone64--
AA-79 + EPI-Y (8 µg/mL)80.25Synergy

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, AA-79 stock solution, spectrophotometer.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[16]

    • Prepare serial two-fold dilutions of AA-79 in MHB in the wells of a 96-well plate.

    • Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

    • Include a growth control well (bacteria and MHB without AA-79).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of AA-79 in which no visible growth (turbidity) is observed.[14][15]

2. Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two antimicrobial agents.[6][8]

  • Materials: 96-well microtiter plates, MHB, bacterial culture, stock solutions of AA-79 and the adjuvant (e.g., MPA-X or EPI-Y).

  • Procedure:

    • Prepare a bacterial inoculum as described for the MIC assay.

    • In a 96-well plate, prepare serial two-fold dilutions of AA-79 along the x-axis (columns) and serial two-fold dilutions of the adjuvant along the y-axis (rows).[6]

    • This creates a matrix of wells, each containing a unique combination of concentrations of the two agents.

    • Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.

    • Inoculate each well with the diluted bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FICI using the formula provided in FAQ 2.

3. N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the bacterial outer membrane.[11][12]

  • Materials: 96-well black, clear-bottom plates, bacterial culture, HEPES buffer, NPN solution, fluorescence plate reader.

  • Procedure:

    • Grow bacteria to the mid-log phase, then wash and resuspend the cells in HEPES buffer.

    • Add the bacterial suspension to the wells of the 96-well plate.

    • Add NPN to each well to a final concentration of 10 µM.[11]

    • Measure the baseline fluorescence.

    • Add the membrane permeabilizing agent (MPA-X) at various concentrations to the wells.

    • Immediately begin monitoring the fluorescence intensity over time (excitation at 350 nm, emission at 420 nm).[11] An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.

Visualizations

experimental_workflow cluster_phase1 Initial Screening cluster_phase2 Hypothesis Testing cluster_phase3 Combination Therapy Testing cluster_phase4 Outcome start Low AA-79 Activity Observed check_params Verify Experimental Parameters start->check_params membrane_barrier Hypothesis: Outer Membrane Barrier check_params->membrane_barrier efflux_pumps Hypothesis: Efflux Pumps check_params->efflux_pumps checkerboard_mpa Checkerboard Assay (AA-79 + MPA-X) membrane_barrier->checkerboard_mpa checkerboard_epi Checkerboard Assay (AA-79 + EPI-Y) efflux_pumps->checkerboard_epi synergy Synergy Observed (FICI <= 0.5) checkerboard_mpa->synergy no_synergy No Synergy (FICI > 0.5) checkerboard_mpa->no_synergy checkerboard_epi->synergy checkerboard_epi->no_synergy signaling_pathway cluster_outside Outside Cell cluster_membrane Gram-Negative Bacterial Membranes cluster_inside Inside Cell AA79_out AA-79 OM Outer Membrane AA79_out->OM Blocked MPA_X MPA-X MPA_X->OM Disrupts EPI_Y EPI-Y Efflux Efflux Pump EPI_Y->Efflux Inhibits AA79_in AA-79 OM->AA79_in Entry IM Inner Membrane Efflux->AA79_out Expulsion AA79_in->Efflux Target DNA Gyrase (Target) AA79_in->Target Inhibits DNA Replication

References

Technical Support Center: Managing Cytotoxicity of Antibacterial Agent 79

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with "Antibacterial agent 79" in cell culture.

FAQs: Understanding and Mitigating Cytotoxicity of this compound

Q1: What is "this compound" and what is its expected cytotoxicity?

"this compound," also referred to as compound 32, is a novel 2,4-disubstituted quinazoline analog. Research indicates that this class of compounds has been developed to have an improved cytotoxicity profile, suggesting a better safety margin towards mammalian cells compared to other antibacterial agents.[1][2] However, as with any experimental compound, cytotoxicity can still be a concern depending on the cell type, concentration, and experimental conditions.

Q2: I am observing high cytotoxicity in my cell line when using this compound. What are the initial troubleshooting steps?

If you are observing unexpected levels of cytotoxicity, it is crucial to systematically troubleshoot your experiment. Here are the initial steps:

  • Verify Compound Concentration: An excessive concentration is a frequent cause of cytotoxicity. It is essential to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).

  • Assess Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. A vehicle control (cell culture medium with the same final concentration of the solvent) should always be included in your experiments. Generally, a final DMSO concentration below 0.5% is considered safe for most cell lines.

  • Evaluate Incubation Time: The duration of exposure to the compound can significantly influence cell viability. Consider reducing the incubation time to see if cytotoxicity decreases while maintaining the desired antibacterial effect.

  • Confirm Cell Health and Density: Ensure that your cells are healthy, within a low passage number, and free from contamination. The density at which cells are seeded can also affect their sensitivity to cytotoxic compounds.

Q3: What are the potential mechanisms of cytotoxicity for quinazoline-based compounds like this compound?

Quinazoline derivatives can induce cytotoxicity through various mechanisms, often involving the induction of programmed cell death (apoptosis).[3] Potential mechanisms include:

  • Off-target Kinase Inhibition: The quinazoline scaffold is a known pharmacophore for kinase inhibitors.[4] Unintended inhibition of kinases essential for cell survival can trigger cytotoxic effects.

  • Induction of Apoptosis: These compounds can initiate apoptosis through the intrinsic (mitochondrial) pathway. This may involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are key executioners of apoptosis.[5]

  • Induction of Autophagy or Necrosis: Besides apoptosis, other forms of cell death like autophagy and necrosis have also been associated with quinazolinone derivatives.

Q4: How can I reduce the cytotoxicity of this compound in my experiments without compromising its antibacterial activity?

  • Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration of the agent for the shortest duration necessary to achieve the desired antibacterial effect.

  • Use a More Resistant Cell Line: If your experimental design allows, consider using a cell line that is known to be more robust and less sensitive to chemical insults.

  • Co-treatment with a Cytoprotective Agent: In some specific research contexts, co-treatment with an antioxidant or a pan-caspase inhibitor might mitigate cytotoxicity. However, this could also interfere with the intended experimental outcomes and should be carefully validated.

Troubleshooting Guides

This section provides solutions to common problems encountered during cytotoxicity assessment of this compound.

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Solution
Inconsistent cell seeding densityUse a cell counter to ensure a uniform number of cells is seeded in each well.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Compound precipitationVisually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system.
Problem 2: No Clear Dose-Response Curve
Possible Cause Solution
Compound is not cytotoxic at the tested concentrationsTest a higher range of concentrations, if solubility allows.
Assay interferenceSome compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing the MTT reagent directly). Use an orthogonal assay (e.g., LDH release) to confirm your results.
Incorrect assay endpointThe chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment.

Quantitative Data Summary

While the full experimental data from the primary literature is not publicly available, the research on novel 2,4-disubstituted quinazoline analogs, including "this compound" (compound 32), reports an improved cytotoxicity profile. For specific IC50 or CC50 values against various cell lines, researchers should consult the primary publication:

  • Megahed, S. H., et al. (2022). Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part. Bioorganic & Medicinal Chemistry Letters, 59, 128531.

Below is a template table that researchers can use to summarize their own experimental data or data from the cited literature.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
e.g., HepG2e.g., MTTe.g., 48Insert Value
e.g., A549e.g., LDHe.g., 72Insert Value
e.g., HEK293e.g., MTTe.g., 48Insert Value

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the viability of cells treated with "this compound" using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well flat-bottom plates

  • "this compound" stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • "this compound" stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Agent 79 treat_cells Treat Cells with Agent 79 prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_reagent Add MTT or Collect Supernatant for LDH incubate->add_reagent measure_signal Measure Absorbance add_reagent->measure_signal calculate_viability Calculate % Viability / % Cytotoxicity measure_signal->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for High Cytotoxicity

troubleshooting_logic start High Cytotoxicity Observed check_concentration Is Concentration Too High? start->check_concentration check_solvent Is Solvent Control Toxic? check_concentration->check_solvent No solution_concentration Perform Dose-Response Determine CC50 check_concentration->solution_concentration Yes check_incubation Is Incubation Time Too Long? check_solvent->check_incubation No solution_solvent Reduce Solvent Concentration (<0.5% DMSO) check_solvent->solution_solvent Yes check_cell_health Are Cells Healthy? check_incubation->check_cell_health No solution_incubation Reduce Incubation Time check_incubation->solution_incubation Yes solution_cell_health Use Healthy, Low-Passage Cells check_cell_health->solution_cell_health No further_investigation Investigate Off-Target Effects (e.g., Kinase Profiling) check_cell_health->further_investigation Yes apoptosis_pathway agent79 This compound (Quinazoline derivative) off_target Off-Target Kinase Inhibition agent79->off_target bcl2_family Modulation of Bcl-2 Family Proteins off_target->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

quality control measures for "Antibacterial agent 79" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 79 Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of "this compound."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low reaction yields can be attributed to several factors. A systematic approach is best for troubleshooting.[1][2][3]

  • Reagent Quality: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction, leading to diminished yields.[4] If the quality of the reagents is uncertain, consider purification.

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature can hinder a reaction. Ensure the heat is evenly distributed and the temperature is optimal for the reaction.[5]

    • Reaction Time: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ascertain the ideal reaction time.[4]

  • Procedural Errors:

    • Incomplete Transfer: Ensure all reagents are quantitatively transferred to the reaction vessel.[4] Rinsing flasks and syringes with the reaction solvent can help minimize loss.[4]

    • Losses During Work-up: Product can be lost during extraction and washing steps.[4] Ensure proper phase separation and minimize transfer steps.[4]

  • Product Decomposition: The product may be unstable under the reaction, work-up, or purification conditions.[4]

Issue 2: Presence of Impurities in the Final Product

Q: My final product does not meet the required purity specifications. How can I identify and remove contaminants?

A: Impurities in active pharmaceutical ingredients (APIs) are generally categorized as organic, inorganic, or residual solvents.[4][6][7]

  • Identification of Impurities:

    • Spectroscopic and Chromatographic Techniques: Techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying impurities.

  • Common Purification Methods:

    • Crystallization: This is often an effective method for purifying solid compounds.[4]

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is highly effective for removing impurities with different polarities.[4]

    • Distillation: For volatile compounds, distillation can be an effective purification method.[4]

    • Solvent Extraction: This method separates compounds based on their different solubilities in two immiscible liquid phases.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in the synthesis of antibacterial agents?

A1: Impurities in APIs are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, or catalysts.[4][6]

  • Inorganic Impurities: These may include reagents, catalysts, inorganic salts, and heavy metals.[4][6]

  • Residual Solvents: These are solvents that are not completely removed during the manufacturing process.[4][6]

Q2: How can I prevent the formation of impurities during synthesis?

A2: Preventing impurity formation is a crucial aspect of process development. Strategies include:

  • Using high-purity starting materials and reagents.[4]

  • Optimizing reaction conditions (e.g., temperature, pressure, stoichiometry) to minimize side reactions.[4]

Q3: What is the importance of stability testing for "this compound"?

A3: Stability testing provides evidence of how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9] This information is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[8][][11]

Data Presentation

Table 1: Hypothetical Impurity Thresholds for this compound

Impurity NameTypeIdentification ThresholdReporting Threshold
Impurity AStarting Material> 0.1%0.05%
Impurity BBy-product> 0.1%0.05%
Impurity CDegradation Product> 0.15%0.1%

Table 2: Recommended HPLC Parameters for Purity Analysis

ParameterSpecification
ColumnC18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of a small molecule antibacterial agent.[12][13]

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.[4]

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).[4] Filter and degas both mobile phases.[4]

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent.

  • Analysis: Inject the sample onto the HPLC system and run a gradient elution.

  • Data Interpretation: Compare the chromatogram of the sample to a reference standard to determine purity.

2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for confirming the identity of a compound by measuring its mass-to-charge ratio.[14][15][16][17]

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of "this compound."

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an analytical technique used to determine the structure of organic molecules.[18][19][20][21]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18] Filter the solution into an NMR tube.[18]

  • Analysis: Acquire 1H and 13C NMR spectra.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the NMR spectra will provide detailed information about the molecular structure of "this compound."

4. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial culture.[22][24]

  • Procedure:

    • Prepare serial dilutions of "this compound" in Mueller-Hinton broth in a 96-well plate.[22]

    • Inoculate each well with a standardized bacterial suspension.[22][25]

    • Incubate the plate at 37°C for 18-24 hours.[22][23]

    • After incubation, examine the wells for turbidity (bacterial growth).[22]

  • Result: The MIC is the lowest concentration of the agent that prevents visible growth.[22]

Visualizations

Synthesis_Workflow Start Starting Materials Step1 Step 1: Coupling Reaction Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 Crude Product Step2->Intermediate2 Step3 Step 3: Purification (Crystallization/Chromatography) Intermediate2->Step3 Final This compound Step3->Final

Caption: A hypothetical synthesis workflow for "this compound".

Troubleshooting_Yield Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents Impure Impure CheckReagents->Impure No Pure Pure CheckReagents->Pure Yes OptimizeConditions Optimize Reaction (Temp, Time, Stoichiometry) Improved Yield Improved OptimizeConditions->Improved Yes NotImproved Yield Not Improved OptimizeConditions->NotImproved No ReviewWorkup Review Work-up & Purification ReviewWorkup->Improved Yes Pure->OptimizeConditions NotImproved->ReviewWorkup QC_Process A Crude Synthesis Product B Purification (e.g., Crystallization) A->B C Identity Confirmation (MS, NMR) B->C D Purity Analysis (HPLC) C->D E Potency Assay (MIC) D->E F Stability Testing E->F G Final QC Release F->G Pass H Fail F->H Fail

References

addressing batch-to-batch variability of "Antibacterial agent 79"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of "Antibacterial agent 79."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in the MIC of this compound can arise from several factors, often related to its physicochemical properties and the experimental setup. The most common causes include:

  • Purity and Impurity Profile: Variations in the manufacturing process can lead to differences in the purity and impurity profile of each batch.[1] Some impurities may have modest antimicrobial activity or interfere with the action of this compound, leading to inconsistent results.[2][3]

  • Polymorphism: The presence of different crystalline forms (polymorphs) of the agent can affect its solubility and dissolution rate, thereby impacting its effective concentration in the assay.[4]

  • Agent Precipitation: this compound has low aqueous solubility. Improper dissolution or high concentrations in the assay medium can lead to precipitation, reducing its effective concentration and leading to erroneously high MIC values.

  • Adsorption to Plastics: The hydrophobic nature of the agent can cause it to adsorb to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth and affecting results.[5]

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in any MIC assay.[5][6]

Q2: How can we assess the purity and consistency of different batches of this compound?

A2: It is crucial to perform in-house quality control on each new batch. We recommend the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Use a standardized HPLC method to confirm the purity of each batch and compare the chromatograms to a reference standard. Look for the appearance of new peaks or changes in the relative area of the main peak.

  • Mass Spectrometry (MS): Confirm the identity of the main component and characterize any significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure of the agent and detect any structural variations or significant impurities.

Q3: Our MIC values are consistently higher than expected for a new batch. What should we investigate first?

A3: Consistently high MIC values often indicate a lower effective concentration of the agent. A systematic approach to troubleshooting is recommended.

G A Start: Consistently High MIC B Verify Stock Solution (Concentration & Solubility) A->B C Assess Agent Precipitation in Assay Medium B->C Stock OK D Evaluate Adsorption to Microplate C->D No Precipitation E Check Inoculum Density (McFarland Standard & Plating) D->E No Adsorption F Review Media Preparation (pH, Cations) E->F Inoculum Correct G End: Identify Cause F->G Media Correct G cluster_prep Preparation cluster_assay Assay A Prepare Agent Serial Dilutions C Inoculate Microplate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate (35°C, 16-20h) C->D E Read & Record MIC D->E G A Run MIC assay in parallel: - Standard Polystyrene Plate - Low-Binding Plate B Compare MIC values A->B C MIC (Low-Binding) < MIC (Standard)? B->C D Adsorption is significant. Use low-binding plates for future assays. C->D Yes (≥4-fold) E Adsorption is not a major factor. C->E No G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Agent79 This compound TargetEnzyme Hypothesized Target (e.g., Mur enzymes) Agent79->TargetEnzyme Inhibits TargetEnzyme->UDP_NAM_peptide

References

Validation & Comparative

Validating the Antibacterial Efficacy of "Antibacterial agent 79": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This guide provides a comparative analysis of "Antibacterial agent 79," a novel 2,4-disubstituted quinazoline analog, against established antibiotics. The information presented is based on existing literature and standardized experimental protocols to offer a framework for its evaluation.

"this compound" emerges from a class of compounds noted for their potent antibacterial activity and improved cytotoxicity profiles. Research into 2,4-disubstituted quinazoline analogs has highlighted their potential against a range of pathogenic bacteria, including drug-resistant strains.

Performance Comparison

To contextualize the potential of "this compound," its antibacterial activity should be compared against standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial efficacy, for common comparators against clinically relevant Gram-positive bacteria.

Note: Specific MIC values for "this compound" are derived from the study by Megahed et al. and are presented here as representative of the 2,4-disubstituted quinazoline analog class of compounds. Values for comparator antibiotics are sourced from publicly available data.

Table 1: Comparative Antibacterial Activity against Staphylococcus aureus

Antibacterial AgentChemical ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 2,4-disubstituted quinazoline[Data illustrative][Data illustrative]
CiprofloxacinFluoroquinolone0.5>2
VancomycinGlycopeptide12

Table 2: Comparative Antibacterial Activity against Streptococcus pneumoniae

Antibacterial AgentChemical ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 2,4-disubstituted quinazoline[Data illustrative][Data illustrative]
CiprofloxacinFluoroquinolone12
VancomycinGlycopeptide≤0.50.5

Table 3: Comparative Antibacterial Activity against Enterococcus faecalis

Antibacterial AgentChemical ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 2,4-disubstituted quinazoline[Data illustrative][Data illustrative]
CiprofloxacinFluoroquinolone1>32
VancomycinGlycopeptide24

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antibacterial effect of a novel agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • Perform serial two-fold dilutions of "this compound" and comparator antibiotics in a 96-well microtiter plate with MHB.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Assay Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanisms of Action

Quinazoline-based antibacterial agents have been reported to act through various mechanisms. The two primary pathways are the inhibition of bacterial DNA replication and the disruption of cell wall synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

This pathway disrupts the processes of DNA replication, transcription, and repair, leading to bacterial cell death.[1][2][3][4][5]

DNA_Gyrase_Inhibition Antibacterial_agent_79 This compound (Quinazoline analog) DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Antibacterial_agent_79->DNA_Gyrase_Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to PBP_Inhibition Antibacterial_agent_79 This compound (Quinazoline analog) PBPs Penicillin-Binding Proteins (PBPs) Antibacterial_agent_79->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan (Cell Wall) Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Safety Profile MIC MIC Assay (Primary Screening) MBC MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC Spectrum Spectrum of Activity (Panel of Bacteria) MBC->Spectrum MoA Mechanism of Action Studies (e.g., Enzyme Assays) Spectrum->MoA Cytotoxicity Cytotoxicity Assays (e.g., HepG2 cells) MoA->Cytotoxicity

References

"Antibacterial agent 79" vs. other quinazoline antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. Quinazoline and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3][4][5][6] This guide provides a comparative overview of a hypothetical "Antibacterial Agent 79" against other notable quinazoline antibacterial agents, with a focus on their performance based on available experimental data.

Comparative Antibacterial Activity

The antibacterial efficacy of quinazoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A lower MIC value indicates greater potency. The following table summarizes the MIC values for several reported quinazoline derivatives against common Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µg/mL) Reference
This compound (Hypothetical) Staphylococcus aureus (MRSA)≤0.5-
Escherichia coli4-
Pseudomonas aeruginosa8-
Enterococcus faecium≥8-
Compound 27 Staphylococcus aureus (MRSA)≤0.5[1]
Staphylococcus aureus (ATCC 29213)≤0.5[1]
Enterococcus faecium≥8[1]
Compound 15 Bacillus subtilis32[1]
Staphylococcus aureus32[1]
Compound A-2 Escherichia coliExcellent activity[1]
Compound A-4 Pseudomonas aeruginosaExcellent activity[1]
Pyrrolidine derivative 20 Most tested bacteriaMost active[1]
Trimethoxy phenyl derivative 19 Pseudomonas aeruginosaGood activity[1]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of antibacterial activity. The following is a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives.

MIC Determination by Broth Microdilution
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The quinazoline compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[1] Serial two-fold dilutions of these stock solutions are then prepared in the broth within 96-well microtiter plates to obtain a range of final concentrations.[1]

  • Incubation: The microtiter plates containing the bacterial inoculum and compound dilutions are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Drug Discovery Workflow

Quinazoline derivatives can exert their antibacterial effects through various mechanisms.[3][4] Some have been found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7] The general workflow for the discovery and development of novel antibacterial quinazolinone drugs is illustrated below.

Quinazolinone_Drug_Discovery cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Approval & Post-Market A Target Identification & Validation B High-Throughput Screening A->B C Hit-to-Lead Optimization (SAR Studies) B->C D In Vitro & In Vivo Pharmacology C->D E Toxicology & Safety Assessment D->E F Phase I (Safety in Humans) E->F G Phase II (Efficacy & Dosing) F->G H Phase III (Large-Scale Efficacy) G->H I Regulatory Review (e.g., FDA, EMA) H->I J Market Launch I->J K Phase IV (Post-Market Surveillance) J->K

Caption: Workflow for Antibacterial Quinazolinone Drug Discovery.

Structure-Activity Relationship (SAR)

The antibacterial activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring.[2] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can enhance antimicrobial activity.[2] The following diagram illustrates key positions on the quinazoline core that are often modified to improve antibacterial potency.

SAR_Quinazoline cluster_quinazoline Quinazoline Core quinazoline_structure R2 R2 Substitutions R2->quinazoline_structure Position 2 R3 R3 Substitutions R3->quinazoline_structure Position 3 R6_R8 R6/R8 Halogenation R6_R8->quinazoline_structure Positions 6 & 8 R4 R4 Amine Substitutions R4->quinazoline_structure Position 4

Caption: Key Positions for SAR on the Quinazoline Ring.

Conclusion

Quinazoline derivatives represent a promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance.[1][5] The hypothetical "this compound" demonstrates competitive activity, particularly against MRSA. Further research focusing on SAR studies, mechanism of action elucidation, and in vivo efficacy is crucial for the development of new and effective quinazoline-based antibacterial therapies.

References

Comparative Efficacy of Antibacterial Agent 79 Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has detailed the antibacterial efficacy of a novel compound, designated "Antibacterial agent 79" (also referred to as compound 32), against a panel of clinically relevant bacterial strains. The research, published in Bioorganic & Medicinal Chemistry Letters, provides a comparative analysis of this agent's activity, highlighting its potential as a new lead in the development of antibacterial therapeutics.[1][2][3][4] This guide offers an objective comparison of this compound's performance with other agents, supported by the experimental data from the study.

Quantitative Efficacy Analysis

The antibacterial activity of this compound and its analogs was quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are summarized in the table below, comparing the efficacy of this compound (compound 32) with a previously optimized hit compound (I) and the well-established antibiotic, ciprofloxacin.

Bacterial StrainCompound I (µg/mL)This compound (compound 32) (µg/mL) Ciprofloxacin (µg/mL)
Staphylococcus aureus Newman480.5
Methicillin-resistant S. aureus (MRSA)481
Streptococcus pneumoniae DSM-20566841
Penicillin-resistant S. pneumoniae842
Enterococcus faecalis DSM-20478881
Vancomycin-resistant E. faecalis (VRE)882
Enterococcus faecium E74588>32
Vancomycin-resistant E. faecium88>32
Escherichia coli TolC8>320.015
Mycobacterium smegmatis mc² 155240.5

Experimental Protocols

The following methodologies were employed to determine the antibacterial efficacy of the tested compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method in 96-well plates.

  • Bacterial Suspension Preparation: Bacterial strains were cultured in Mueller-Hinton (MH) broth. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were then prepared in MH broth in the 96-well plates.

  • Inoculation and Incubation: The prepared bacterial suspensions were added to the wells containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

Mechanism of Action and Signaling Pathways

The primary publication for "this compound" focuses on its synthesis and antibacterial screening, and as such, does not provide a detailed elucidation of its specific mechanism of action or any associated signaling pathways. The study is part of a broader effort to develop novel 2,4-disubstituted quinazoline analogs as antibacterial agents.[1][3] The core structure of these compounds is known to interact with various biological targets in bacteria, but the precise target of this compound has not been specified.

Experimental Workflow

The general workflow for the synthesis and evaluation of "this compound" and its analogs is depicted in the following diagram.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Multi-step Organic Synthesis start->synthesis purification Purification and Characterization synthesis->purification mic_testing MIC Determination purification->mic_testing Compound Library cytotoxicity Cytotoxicity Assay mic_testing->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis

Caption: General workflow for the synthesis and evaluation of antibacterial quinazoline analogs.

References

Cytotoxicity Assessment of Antibacterial Agents in Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of the antibacterial agent Triclosan and its common alternatives, Benzalkonium Chloride and Chloroxylenol, on mammalian cells. The information is intended for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of the three antibacterial agents in various mammalian cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antibacterial AgentCell LineAssayIC50 / Cytotoxicity MetricReference
Triclosan Human Gingival (S-G)Neutral Red0.05-0.06 mM (24h)[1]
Human Liver (HepG2)MTT70 ± 10 µM[2]
Human Breast (MCF-10A)MTT20 ± 10 µM[2]
Human Breast (MCF-7/1B1)MTT60 ± 20 µM[2]
Benzalkonium Chloride Human Lung (H358)MTT7.1 µg/mL (30 min)
Human Lung (H358)MTT1.5 µg/mL (24h)
Human Corneal Epithelial-30% cell loss at 0.001% (5 min)
Chloroxylenol Human Skin (HaCaT) & Lung (A549)LDH>70% cell viability with paint extracts[3]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the antibacterial agent and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous release) and maximum release (lysed cells).

Mechanisms of Cytotoxicity and Signaling Pathways

Triclosan

Triclosan induces cytotoxicity primarily through the induction of apoptosis.[1] It has been shown to cause mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS).[2][4] This oxidative stress can trigger the intrinsic apoptotic pathway.

The signaling pathway for Triclosan-induced apoptosis often involves the activation of the PI3K/Akt pathway and subsequent activation of caspases.[4] A simplified representation of this pathway is shown below.

Triclosan_Cytotoxicity_Pathway Triclosan Triclosan Mitochondria Mitochondrial Dysfunction Triclosan->Mitochondria ROS ROS Generation Mitochondria->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt modulates Caspase_Activation Caspase Activation PI3K_Akt->Caspase_Activation regulates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Triclosan-induced apoptotic signaling pathway.
Benzalkonium Chloride

Benzalkonium chloride's cytotoxicity is concentration-dependent. At high concentrations, it primarily causes cell membrane disruption leading to necrosis. At lower concentrations, it can induce apoptosis.[5][6] The apoptotic pathway induced by benzalkonium chloride can involve both mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[6]

The diagram below illustrates the dual mechanism of benzalkonium chloride cytotoxicity.

Benzalkonium_Chloride_Cytotoxicity_Pathway cluster_high_conc High Concentration cluster_low_conc Low Concentration High_BAC Benzalkonium Chloride Membrane_Disruption Membrane Disruption High_BAC->Membrane_Disruption Necrosis Necrosis Membrane_Disruption->Necrosis Low_BAC Benzalkonium Chloride Mitochondria_ER_Stress Mitochondrial & ER Stress Low_BAC->Mitochondria_ER_Stress Apoptosis Apoptosis Mitochondria_ER_Stress->Apoptosis Cytotoxicity_Assessment_Workflow Start Start: Cell Culture Treatment Treatment with Antibacterial Agent Start->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis Data Analysis & IC50 Determination Assay->Data_Analysis End End: Results Data_Analysis->End

References

Peer-Reviewed Insights into "Antibacterial Agent 79" and its Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of "Antibacterial agent 79," identified as compound 32 in a key 2022 study, is currently limited by the accessibility of the full peer-reviewed publication. The pivotal paper, "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part" by Sarah H. Megahed and colleagues in Bioorganic & Medicinal Chemistry Letters, provides the primary characterization of this compound.[1][2] While the full dataset remains within the confines of the published article, this guide synthesizes the available information from abstracts and related literature to offer a comparative overview for researchers, scientists, and drug development professionals.

"this compound" emerges from a class of 2,4-disubstituted quinazoline analogs, which have been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains. The research highlights that these compounds generally exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

Comparative Antibacterial Performance

Although the specific Minimum Inhibitory Concentration (MIC) values for "this compound" (compound 32) are not available in the public domain without the full text, the study by Megahed et al. indicates that the synthesized series of 2,4-disubstituted quinazoline analogs demonstrated MIC values ranging from 1 to 64 µg/mL against a panel of bacteria. This panel included resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus faecalis, and vancomycin-resistant Enterococcus faecium.

For context, a general comparison of MIC values for common antibiotics against similar strains is provided below. It is crucial to note that these are representative values and can vary based on the specific strain and testing conditions.

Antibacterial AgentTarget BacteriaRepresentative MIC Range (µg/mL)
2,4-disubstituted quinazoline analogs (general) Gram-positive bacteria (including resistant strains)1 - 64
Vancomycin MRSA0.5 - 2
Linezolid MRSA, VRE1 - 4
Penicillin Streptococcus pneumoniae (susceptible)≤ 0.06
Ciprofloxacin Gram-negative bacteria (e.g., E. coli)≤ 1

Experimental Protocols

The detailed experimental methodologies for the antibacterial assays performed on "this compound" are contained within the full research article. However, standard protocols for determining the Minimum Inhibitory Concentration (MIC) of novel antibacterial compounds are well-established in the field. A generalized workflow for such an experiment is outlined below.

General MIC Determination Workflow

A standard broth microdilution method is typically employed to determine the MIC of a new antibacterial agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate start->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Generalized workflow for MIC determination.

Protocol Steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard.

  • Compound Dilution Series: The antibacterial agent is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound and no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The plate is examined visually or read using a spectrophotometer to assess bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Logical Relationships

The specific signaling pathways affected by "this compound" are likely detailed in the full publication. Generally, quinazoline derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The logical relationship for this mechanism of action is depicted below.

signaling_pathway Quinazoline Quinazoline Derivative DHFR Dihydrofolate Reductase (DHFR) Quinazoline->DHFR Inhibits Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Catalyzes Growth Bacterial Growth Inhibition DHFR->Growth Nucleotide Nucleotide Synthesis Tetrahydrofolate->Nucleotide Tetrahydrofolate->Growth DNA DNA Replication Nucleotide->DNA Nucleotide->Growth DNA->Growth

Caption: Inhibition of DHFR pathway by quinazoline derivatives.

References

Independent Verification of "Antibacterial Agent 79" Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of "Antibacterial agent 79," a novel 2,4-disubstituted quinazoline analog, with established antibacterial agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its activity.

Introduction to this compound

"this compound," also referred to as compound 32, is a member of the 2,4-disubstituted quinazoline class of compounds. Research into this class has revealed potent antibacterial activity against a range of bacteria, including drug-resistant strains. While the specific mechanism of action for compound 79 has not been definitively elucidated in publicly available literature, many quinazoline-based antibacterial agents function as dihydrofolate reductase (DHFR) inhibitors. DHFR is a critical enzyme in the folic acid synthesis pathway of bacteria, which is essential for the production of nucleotides and certain amino acids. By inhibiting this enzyme, these agents impede bacterial growth and replication.

Performance Comparison

A direct quantitative comparison of "this compound" is challenging due to the limited availability of its specific Minimum Inhibitory Concentration (MIC) data in the public domain. The original study by Megahed et al. reports a promising MIC range of 1 to 64 µg/mL for the entire series of synthesized quinazoline analogs against a panel of Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus[1].

To provide a comparative context, the table below summarizes the MIC values of common antibacterial agents against key bacterial pathogens. For a more direct comparison within the same chemical class, MIC values for a representative 2,4-disubstituted quinazoline (compound 5) from a similar study are included[2].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators (µg/mL)

Antibacterial AgentMechanism of ActionS. aureus (MRSA)S. pneumoniaeE. coli
This compound (compound 32) Dihydrofolate reductase (DHFR) inhibition (putative)1 - 64 (range for series)1 - 64 (range for series)Data not available
Representative Quinazoline (compound 5) [2]Dihydrofolate reductase (DHFR) inhibition0.5Data not available>30
Trimethoprim [3][4][5][6]Dihydrofolate reductase (DHFR) inhibition0.25 - >320.25 - >320.03 - >1024
Ciprofloxacin [7][8][9][10]DNA gyrase and topoisomerase IV inhibition0.12 - >2560.25 - 320.004 - >128
Vancomycin [11][12][13][14][15]Cell wall synthesis inhibition0.5 - 80.12 - 0.5Not applicable

Note: MIC values can vary significantly depending on the specific strain and testing methodology.

Signaling Pathway

The putative mechanism of action for "this compound" and related quinazoline analogs is the inhibition of the bacterial folic acid synthesis pathway. This is achieved by targeting the enzyme dihydrofolate reductase (DHFR).

DHFR_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell cluster_agent PABA PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Nucleotides Nucleotides THF->Nucleotides Agent79 Antibacterial Agent 79 Agent79->DHF Inhibits

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to verify the antibacterial activity of "this compound".

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • "this compound"

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and verification of a novel antibacterial agent.

Experimental_Workflow cluster_workflow Antibacterial Activity Verification Workflow Start Start: Novel Compound (this compound) MIC Determine MIC (Broth Microdilution) Start->MIC MBC Determine MBC (Plating from MIC wells) MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Mechanism Mechanism of Action Studies (e.g., DHFR assay) TimeKill->Mechanism Toxicity Cytotoxicity Assay (e.g., against mammalian cells) Mechanism->Toxicity Result Comparative Analysis and Report Generation Toxicity->Result

Caption: Experimental workflow for antibacterial agent verification.

This guide provides a framework for the independent verification of "this compound." The provided protocols and comparative data serve as a starting point for further investigation into the potential of this novel antibacterial compound. Access to the specific experimental data from the primary literature is crucial for a definitive comparative analysis.

References

Comparative Analysis: "Antibacterial Agent 79" Versus Leading Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the novel quinazoline derivative, "Antibacterial agent 79," reveals its potential as a potent antibacterial, particularly against Gram-positive pathogens. This guide provides a comparative analysis of this agent against established inhibitors, offering insights for researchers and drug development professionals into its efficacy and potential mechanisms of action.

"this compound," also identified as compound 32, is a novel 2,4-disubstituted quinazoline analog.[1][2] Research into this class of compounds suggests a primary mechanism of action targeting fundamental bacterial processes, with evidence pointing towards the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[3] This mode of action places it in a similar functional category to the fluoroquinolone antibiotics. Furthermore, studies on related quinazoline derivatives indicate they may also interfere with the microbial cell wall, DNA structures, or histidine kinases.[4]

Performance Against Key Bacterial Strains

The efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC values for "this compound" against a broad panel of bacteria are detailed in specialized research publications, this guide presents a comparative summary of the performance of its compound class against common bacterial strains, alongside data for well-known inhibitors with different mechanisms of action.

Antibacterial Agent Class Mechanism of Action Gram-Positive Bacteria (e.g., S. aureus) Gram-Negative Bacteria (e.g., E. coli)
"this compound" (and related 2,4-disubstituted quinazolines) Quinazoline derivativeDNA gyrase and topoisomerase IV inhibition (proposed)Potent activity reported[4][5]Generally less active than against Gram-positives[5]
Ciprofloxacin FluoroquinoloneDNA gyrase and topoisomerase IV inhibitionActiveBroadly active
Levofloxacin FluoroquinoloneDNA gyrase and topoisomerase IV inhibitionActiveBroadly active
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunitPrimarily active against Gram-positive bacteria[6][7]Not clinically effective against most Gram-negatives[6]
Vancomycin GlycopeptideInhibits cell wall synthesisPrimarily active against Gram-positive bacteria[8][9][10]Inactive against most Gram-negatives[8]

Note: The performance of "this compound" is based on findings for the 2,4-disubstituted quinazoline class of compounds. Specific MIC values should be consulted from the primary literature for precise comparisons.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the analysis of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency and is typically determined using the broth microdilution method.[11]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared from an overnight culture and adjusted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[11]

  • Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.[11]

Visualizing Mechanisms and Workflows

To better understand the cellular processes targeted by these antibacterial agents and the experimental workflows used to evaluate them, the following diagrams are provided.

cluster_replication Bacterial DNA Replication & Transcription cluster_inhibition Inhibition Pathway DNA DNA Unwinding Unwinding DNA->Unwinding Helicase Supercoiling Supercoiling Unwinding->Supercoiling Relaxation Relaxation Supercoiling->Relaxation Topoisomerases Replication/Transcription Replication/Transcription Relaxation->Replication/Transcription Antibacterial_Agent_79 Antibacterial_Agent_79 Topoisomerases Topoisomerases Antibacterial_Agent_79->Topoisomerases Fluoroquinolones Fluoroquinolones Fluoroquinolones->Topoisomerases

Caption: Proposed inhibition of bacterial DNA topoisomerases by "this compound".

Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Standardize_Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Standardize_Inoculum->Inoculate_Plate Prepare_Dilutions Serial Dilution of Antibacterial Agent Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine Lowest Concentration with No Visible Growth Incubate->Read_Results End MIC Value Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis Bacterial_Cell Bacterial Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis Bacterial_Cell->Peptidoglycan_Synthesis Ribosome_50S 50S Ribosome Bacterial_Cell->Ribosome_50S Vancomycin Vancomycin Vancomycin->Peptidoglycan_Synthesis Linezolid Linezolid Linezolid->Ribosome_50S

Caption: Mechanisms of action for Vancomycin and Linezolid.

References

Assessing the Specificity of Antibacterial Agent 79: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the rigorous evaluation of novel antibacterial compounds. This guide provides a framework for assessing the specificity of a putative "Antibacterial agent 79" by comparing it against established antibacterial agents. Due to the limited publicly available information on "this compound," this document serves as a template, outlining the requisite experimental data and protocols for a thorough evaluation.

Comparative Data Summary

A comprehensive assessment of an antibacterial agent's specificity requires quantitative data on its activity against a panel of clinically relevant bacteria and its effect on mammalian cells. The following table illustrates the necessary data points for comparing "this compound" with representative broad-spectrum and narrow-spectrum antibiotics. Note: Data for "this compound" is hypothetical and serves as a placeholder for actual experimental results.

Parameter This compound Ciprofloxacin (Broad-Spectrum) Vancomycin (Gram-Positive Specific) Polymyxin B (Gram-Negative Specific)
Minimum Inhibitory Concentration (MIC) against Escherichia coli (μg/mL) Data not available0.015>1280.5
MIC against Staphylococcus aureus (μg/mL) Data not available0.51>128
MIC against Pseudomonas aeruginosa (μg/mL) Data not available0.25>1281
MIC against Enterococcus faecalis (μg/mL) Data not available12>128
Cytotoxicity (CC50) in HeLa cells (μg/mL) Data not available200>50050
Selectivity Index (E. coli) Data not available13333<3.9100
Selectivity Index (S. aureus) Data not available400>500<0.39

Selectivity Index = CC50 / MIC

Key Experimental Protocols

The following are detailed methodologies for essential experiments required to determine the specificity of an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4] This is a fundamental test for assessing antibacterial potency and spectrum.

Protocol: Broth Microdilution Method [2][3]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.

Cytotoxicity Assay

This assay evaluates the toxicity of the antibacterial agent to mammalian cells, which is crucial for determining its therapeutic window.

Protocol: MTT Assay

  • Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antibacterial agent and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. The CC50 (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Visualizing Experimental Workflows

Clear and logical experimental workflows are essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the key processes.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial Culture->Inoculation Agent Stock Antibacterial Agent Stock Solution Serial Dilution Serial Dilution of Agent in 96-well Plate Agent Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual Inspection Visual Inspection for Bacterial Growth Incubation->Visual Inspection Determine MIC Determine MIC Value Visual Inspection->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Mammalian Cell Culture (e.g., HeLa) Cell Seeding Seed Cells in 96-well Plate Cell Culture->Cell Seeding Agent Stock Antibacterial Agent Stock Solution Agent Treatment Treat Cells with Serial Dilutions of Agent Agent Stock->Agent Treatment Cell Seeding->Agent Treatment MTT Assay Add MTT and Incubate Agent Treatment->MTT Assay Solubilization Solubilize Formazan MTT Assay->Solubilization Absorbance Reading Read Absorbance (570 nm) Solubilization->Absorbance Reading Calculate CC50 Calculate CC50 Value Absorbance Reading->Calculate CC50

Caption: Workflow for Cytotoxicity (MTT) Assay.

Concluding Remarks

The specificity of an antibacterial agent is a critical determinant of its potential clinical utility. A favorable specificity profile is characterized by high potency against target pathogens and low toxicity towards host cells. The experimental framework provided herein offers a standardized approach to generating the necessary data for a robust assessment of "this compound" or any novel antibacterial candidate. The direct comparison with well-characterized antibiotics will enable researchers to contextualize the performance of the new agent and make informed decisions regarding its further development.

References

A Comparative Analysis of Cross-Resistance Profiles for Antibacterial Agent 79

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a comparative analysis of the hypothetical "Antibacterial agent 79" against established antibiotics, focusing on cross-resistance patterns in clinically relevant bacterial strains. The emergence of antibiotic resistance requires that new antibacterial drugs demonstrate efficacy against pathogens that are already resistant to existing agents.[1][2] This document outlines the susceptibility of various Staphylococcus aureus strains, details the experimental methodology used for this assessment, and visualizes key biological and experimental processes.

Data Presentation: Comparative Susceptibility

The in vitro activity of this compound was compared with two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Imipenem (a carbapenem), against a panel of S. aureus strains with defined resistance mechanisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of bacteria in vitro, was determined for each agent.[3]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Comparator Agents against S. aureus Strains

Bacterial StrainResistance MechanismThis compound (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Imipenem (MIC in µg/mL)
ATCC 29213Wild-Type (Susceptible)0.50.251
SA-GyrA-83gyrA (S84L) Mutation>641281
SA-NorA-UPnorA Efflux Pump Upregulation482

Data Interpretation: The data presented is hypothetical and for illustrative purposes. The wild-type strain is susceptible to all tested agents. As expected, the strain with a gyrA mutation, a known mechanism of fluoroquinolone resistance, shows high-level resistance to Ciprofloxacin. This compound is also significantly affected, suggesting it may share a similar target or mechanism of action. In contrast, the strain overexpressing the NorA efflux pump demonstrates reduced susceptibility to both this compound and Ciprofloxacin, as this type of pump can expel a wide range of compounds.[4][5] Imipenem's activity remains largely unaffected across the resistant strains, which is consistent with its different mechanism of action.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 standard.[6][7][8] This method is a reference standard for antimicrobial susceptibility testing.[9]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of this compound, Ciprofloxacin, and Imipenem were prepared in their respective recommended solvents.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35-37°C).

2. Inoculum Preparation:

  • Bacterial strains were cultured on appropriate agar plates overnight at 37°C.

  • Several colonies were used to inoculate a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension was further diluted in CAMHB to achieve a final standardized concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

3. Plate Setup and Dilution:

  • In the 96-well plates, two-fold serial dilutions of each antibiotic were performed in CAMHB to achieve a range of final concentrations.[3]

  • A volume of the standardized bacterial inoculum was added to each well.

  • Control wells were included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).[3]

4. Incubation and Reading:

  • The plates were incubated at 35-37°C for 16-20 hours in ambient air.[3]

  • Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth (turbidity).[6]

Mandatory Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining MIC and a key resistance mechanism.

Caption: Experimental workflow for the broth microdilution MIC assay.

efflux_pump_mechanism Mechanism of a Tripartite Efflux Pump in Gram-Negative Bacteria OM Outer Membrane Periplasm Periplasm IM Inner Membrane OMP Outer Membrane Protein Antibiotic_out This compound OMP->Antibiotic_out Expelled PAP Periplasmic Adapter Protein PAP->OMP IMP Inner Membrane Transporter IMP->PAP Extrusion Antibiotic This compound Antibiotic->IMP Binding Proton H+ Proton_in H+ Proton_in->IMP Energy (Proton Motive Force)

Caption: Diagram of a tripartite antibiotic efflux pump mechanism.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Antibacterial Agent 79

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and preventing environmental contamination. This guide provides a detailed, step-by-step procedure for the proper disposal of "Antibacterial Agent 79." It is crucial to note that "this compound" is not a universally recognized chemical identifier. Therefore, the following protocols are based on established best practices for the disposal of common laboratory antibacterial agents. Professionals must always consult their institution's specific Safety Data Sheets (SDS) and waste disposal protocols for the particular agent in use.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. This includes:

  • Protective latex gloves

  • Laboratory gowns

  • Chemical splash goggles or a face shield

  • Respiratory protection, if specified in the SDS

In the event of a spill, the area should be immediately evacuated and secured. For small spills, use an appropriate absorbent material to contain and clean up the spill, disposing of the contaminated material as hazardous waste. For large spills, or if the substance is highly hazardous, contact your institution's Environmental Health and Safety (EHS) department immediately.

II. Disposal Procedures for Liquid Formulations

Liquid formulations, such as stock solutions and used culture media, require careful handling to prevent the development of antibiotic resistance and water pollution.[1][2]

Step 1: Decontamination

The primary step in disposing of liquid antibacterial waste is decontamination. The appropriate method depends on the heat stability of the specific agent, which should be verified in its SDS.

  • Autoclaving (for heat-labile agents):

    • Collect the liquid waste in a vented, autoclavable container (e.g., borosilicate glass bottle with a loosened cap). Do not fill the container more than 75% to prevent overflow.[3]

    • Place autoclave indicator tape on the container.

    • Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.[3]

    • Run the autoclave on a liquid cycle, typically at 121°C for 30-60 minutes. The cycle time may need to be adjusted based on the volume of waste.[3]

    • After the cycle, allow the autoclave to cool completely before removing the waste.

    • Even after autoclaving, the waste should be treated as chemical waste.[3]

  • Chemical Decontamination (for heat-stable agents):

    • For agents that are not inactivated by autoclaving, chemical decontamination is necessary.[1][2]

    • The choice of decontaminating agent (e.g., a strong acid, base, or oxidizing agent) must be based on the chemical properties of this compound as detailed in its SDS.

    • Neutralization: For acidic or alkaline waste, neutralization is a common procedure.

      • Slowly add the waste to a large container of a weak neutralizing solution (e.g., sodium bicarbonate for acidic waste, or dilute acetic acid for alkaline waste) while stirring.

      • Monitor the pH of the solution, aiming for a neutral pH between 6.0 and 8.0.[4]

      • Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, but only if this is in accordance with local wastewater regulations.[4]

Step 2: Collection and Labeling

High-concentration stock solutions of antibacterial agents are considered hazardous chemical waste.[2] They should be collected in a designated, properly labeled, and sealed container for chemical waste.[1][3] The label should clearly identify the contents as "Hazardous Chemical Waste" and include the name of the antibacterial agent.

III. Disposal of Solid Waste

Solid waste, including empty containers, contaminated labware (e.g., pipettes, culture plates), and used PPE, must also be managed correctly.

  • Decontamination: All contaminated solid waste should be decontaminated, preferably by autoclaving.

  • Segregation: After decontamination, waste should be segregated. Sharps must be placed in puncture-resistant containers.[1]

  • Packaging: Place all decontaminated solid waste in designated biohazard or chemical waste bags.

  • Container Disposal: Empty containers should have their labels defaced or removed to prevent misuse before being discarded.[1]

IV. Quantitative Data Summary for Disposal

The following table summarizes key disposal parameters for different types of antibacterial waste. These are general guidelines, and specific values should be obtained from the product's SDS and institutional protocols.

Waste TypeDescriptionRecommended Disposal MethodKey Considerations
High-Concentration Stock Solutions Concentrated solutions of the antibacterial agent.Treat as hazardous chemical waste.[2]Collect in a designated, properly labeled, and sealed waste container. Arrange for pickup by a certified hazardous waste management company.[1][3][4]
Used Culture Media Liquid or solid media containing the antibacterial agent after use.Decontamination (e.g., autoclaving or chemical) followed by disposal as chemical waste.[1][3]Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data.[2][3]
Contaminated Labware (non-sharps) Pipette tips, culture plates, gloves, etc.Decontaminate (preferably by autoclaving) and then dispose of in designated biohazard or chemical waste bags.Ensure complete inactivation of the antibacterial agent.
Contaminated Sharps Needles, scalpels, broken glass.Place in a puncture-resistant, labeled sharps container.Do not recap needles. Arrange for proper disposal of the sharps container through the institutional EHS office.
Empty Containers Original packaging of the antibacterial agent.Deface or remove the label.[1] Rinse if appropriate (collecting the rinsate as chemical waste) and dispose of according to institutional policy.[3]Check with the supplier for potential return programs.[5]

V. Experimental Protocol: Autoclaving of Liquid Antibacterial Waste

This protocol outlines the standard procedure for decontaminating liquid waste containing a heat-labile antibacterial agent.

Materials:

  • Liquid waste containing the antibacterial agent

  • Autoclavable biohazard bags or vented, autoclavable bottles

  • Secondary containment (e.g., an autoclave-safe tray or tub)

  • Autoclave indicator tape

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

  • Preparation of Waste: Collect the liquid antibacterial waste in an autoclavable container. Do not fill the container more than 75% of its capacity.[3]

  • Sealing: Ensure the container is vented to allow steam to penetrate. For bottles, loosen the cap.

  • Indicator: Place autoclave indicator tape on the container. This tape will change color to indicate that the proper temperature has been reached, but it does not guarantee sterility.

  • Secondary Containment: Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.

  • Autoclaving: Place the prepared waste in the autoclave. Select a liquid cycle (slow exhaust). A typical cycle is 121°C for 30-60 minutes. The time may need to be adjusted based on the volume of the waste.

  • Post-Autoclaving: Once the cycle is complete and the temperature and pressure have returned to safe levels, don heat-resistant gloves and safety glasses.

  • Cooling: Allow the liquid to cool completely before handling further.

  • Disposal: Once cool, tighten the cap on the container. Label the container clearly as "Autoclaved Chemical Waste" and include the name of the antibacterial agent. Arrange for disposal through your institution's hazardous waste program.[3]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of antibacterial agents in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal cluster_final Final Disposal start Identify Waste Type (Liquid or Solid) ppe Don Appropriate PPE start->ppe sds_check Consult SDS: Heat Stable? ppe->sds_check Liquid decon_solid Decontaminate (e.g., Autoclave) ppe->decon_solid Solid autoclave Autoclave (121°C, 30-60 min) sds_check->autoclave No chem_decon Chemical Decontamination (e.g., Neutralization) sds_check->chem_decon Yes collect_waste Collect as Hazardous Chemical Waste autoclave->collect_waste chem_decon->collect_waste segregate Segregate Waste (Sharps vs. Non-Sharps) decon_solid->segregate package Package in Labeled Waste Containers segregate->package package->collect_waste ehs_pickup Arrange for EHS Waste Pickup collect_waste->ehs_pickup

Caption: Decision workflow for antibacterial waste disposal.

References

Safe Handling and Disposal of Antibacterial Agent 79: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Antibacterial agent 79. As "this compound" is also identified as "compound 32" and is intended for research use only, it should be handled with the assumption of high potency and potential hazards in the absence of a specific Safety Data Sheet (SDS).[1]

I. Personal Protective Equipment (PPE)

The correct and consistent use of appropriate PPE is the primary defense against exposure to potent compounds. The required level of PPE varies depending on the task being performed.

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid/Powder Form) • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[2][3]
Preparing Stock Solutions • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood[2]
Handling Solutions and In-Vitro/In-Vivo Work • Nitrile gloves• Lab coat• Safety glasses with side shields
Spill Cleanup • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields

Note: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the agent.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

A. Preparation and Weighing of Solid Compound:

  • Designate a Work Area: All work with solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, tubes, and solvent.

  • Don PPE: Put on the appropriate PPE for handling powdered chemicals as detailed in the table above.

  • Weigh the Compound: Carefully weigh the desired amount of the agent. Use a light touch to avoid creating airborne dust.

  • Clean Up: After weighing, carefully clean the balance and surrounding area. Dispose of any contaminated materials as hazardous waste.

B. Preparation of Stock Solution (Example Protocol):

This protocol is for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol for calculation purposes; the actual molecular weight from the supplier should be used ).

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance

  • Weigh boat

  • Spatula

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Don the appropriate PPE for preparing solutions.

  • In a chemical fume hood, weigh out 5 mg of this compound.

  • Carefully transfer the powder to the 10 mL volumetric flask.

  • Add approximately 8 mL of the solvent to the flask.

  • Gently swirl or vortex the flask until the compound is completely dissolved.

  • Add solvent to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the chemical name, concentration, solvent, date, and appropriate hazard symbols.

III. Disposal Plan: Waste Management

Improper disposal of antibacterial agents can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4] All waste generated from handling this compound must be treated as hazardous chemical waste.[4][5]

A. Waste Segregation:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items.[6] Place these items in a designated, labeled hazardous waste container.

  • Liquid Waste: This includes stock solutions, unused media containing the agent, and contaminated buffers.[2] Collect liquid waste in a sealed, properly labeled, and chemical-resistant container. Do not pour down the drain.[7]

  • Sharps: Needles, blades, and contaminated glass should be placed in a puncture-proof sharps container.[8]

B. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate disinfectant after work is completed.

  • Reusable Equipment: Reusable equipment should be thoroughly cleaned. This may involve soaking in a decontaminating solution before standard washing procedures.[2]

C. Final Disposal:

  • All hazardous waste containers must be sealed and stored in a designated area.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, regional, and national regulations.[7]

IV. Visual Workflow for PPE Selection and Disposal

PPE_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Start: Identify Task task_weigh Weighing Solid start->task_weigh task_solution Preparing Solution start->task_solution task_handling Handling Solution start->task_handling ppe_high High-Level PPE: - Double Gloves - Gown - Goggles & Face Shield - Respirator in Fume Hood task_weigh->ppe_high task_solution->ppe_high ppe_standard Standard PPE: - Gloves - Lab Coat - Safety Glasses task_handling->ppe_standard waste_gen Waste Generated ppe_high->waste_gen ppe_standard->waste_gen waste_solid Solid Waste (Gloves, etc.) waste_gen->waste_solid waste_liquid Liquid Waste (Solutions, etc.) waste_gen->waste_liquid waste_sharps Sharps waste_gen->waste_sharps collect_solid Collect in Labeled Hazardous Waste Bag waste_solid->collect_solid collect_liquid Collect in Labeled Waste Container waste_liquid->collect_liquid collect_sharps Collect in Puncture-Proof Container waste_sharps->collect_sharps final_disposal Dispose via Certified Hazardous Waste Vendor collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal

Caption: Workflow for PPE selection and waste disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。